The quantitative data on methasterone's activity and associated risks are summarized in the following tables for clear comparison.
Table 1: Anabolic-Androgenic Profile and Key Characteristics
| Attribute | Value / Description | Notes / Source |
|---|---|---|
| Chemical Name | 2α,17α-Dimethyl-5α-androstan-17β-ol-3-one | [1] [2] |
| Anabolic-to-Androgenic Ratio (Q-ratio) | 20 | Ratio of anabolic (400%) to androgenic (20%) potency relative to methyltestosterone [1] [2]. |
| Anabolic Potency | 400% of Methyltestosterone | Orally active; high absolute potency [1] [2]. |
| Androgenic Potency | 20% of Methyltestosterone | Considered low relative to its anabolic effect [1] [2]. |
| Primary Mechanism | Androgen Receptor (AR) Agonist | Non-aromatizable; its 3D conformation potently activates the AR [2]. |
Table 2: Hepatotoxicity Profile and Case Data
| Attribute | Details | Notes / Source |
|---|---|---|
| Hepatotoxicity Risk | Potent and pronounced | A key defining characteristic; risk is exceptionally high [1] [2]. |
| Primary Liver Injury | Cholestasis and jaundice | Rapid onset is common; can lead to severe liver damage [1] [2]. |
| Proposed Mechanism | Inhibition of AKR1D1 enzyme | This enzyme is crucial for clearing steroids from the liver. Its inhibition disrupts bile acid synthesis, leading to cholestasis [2]. |
| Case Study Data | Multiple cases of severe liver injury cited in medical literature | Includes cholestatic jaundice and liver failure requiring medical intervention [1]. |
The detection of this compound misuse, particularly in anti-doping contexts, relies on identifying its metabolites in urine.
Table 3: Key Metabolic Pathways and Analytical Methods
| Aspect | Methodology & Findings | Experimental Context |
|---|---|---|
| Primary In Vitro Model | Human liver S9 fractions | Used to predict human metabolism and generate metabolites for characterization [3]. |
| Key Analytical Instrument | GC-Orbitrap-HRMS (Gas Chromatography-Orbitrap-High-Resolution Mass Spectrometry) | Provides high accuracy for identifying and characterizing metabolites [3]. |
| Key Metabolites Identified | Five metabolites identified in vitro, including a novel tetrol metabolite (MTS-M3: 2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol) | Metabolites were identified by comparing full-scan mass spectrometry data with control groups [3]. |
| Workflow | Incubation → Metabolite Extraction → Analysis via GC-Orbitrap-HRMS → Structural Elucidation | Confirms the applicability of the S9 model for in vitro metabolic studies of anabolic steroids [3]. |
Below are the Graphviz diagrams that illustrate the core concepts and processes described in this document.
Diagram 1: Proposed pathway for this compound-induced liver injury via inhibition of the AKR1D1 enzyme, leading to cholestasis.
Diagram 2: Experimental workflow for identifying this compound metabolites using human liver S9 fractions and GC-Orbitrap-HRMS.
The data presents a clear trade-off: awesome absolute anabolic potency versus profound risks for hepatic injury [2]. This dichotomy makes rational use cases for this compound strikingly limited.
Methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one), commonly known as Superdrol, is a synthetic orally active anabolic-androgenic steroid (AAS) that was never approved for medical use but was marketed as a "designer steroid" in dietary supplements primarily for bodybuilding purposes [1]. The compound was first synthesized in 1956 by Syntex Corporation during research aimed at discovering compounds with anti-tumor properties [1]. Subsequent research in 1959 confirmed its status as a "potent orally active anabolic agent exhibiting only weak androgenic activity" [1]. This compound is the 17α-alkylated derivative of drostanolone (Masteron), a modification that enhances oral bioavailability but also increases hepatotoxic potential [1] [2].
From a clinical pharmacology perspective, this compound demonstrates significant anabolic potency with literature indicating it possesses approximately 400% the anabolic activity of methyltestosterone with only 20% of the androgenic activity, yielding a therapeutic ratio (Q-ratio) of 20 [1]. The compound has a relatively high oral bioavailability of approximately 50% and an elimination half-life of 8-12 hours, with hepatic metabolism being the primary route of elimination [1]. The 17α-alkylation structure allows the molecule to survive first-pass metabolism but is also directly implicated in its hepatotoxicity mechanisms [1] [3].
The most comprehensive clinical evidence of this compound hepatotoxicity comes from a case series published in Clinical Gastroenterology and Hepatology (2008) that documented five previously healthy patients who developed significant liver injury following this compound use [3]. The study employed a case report design conducted at tertiary-care medical centers and established a consistent temporal pattern of hepatotoxicity. All five patients presented with jaundice approximately two weeks after discontinuing this compound use, with bilirubin levels peaking within another 2-3 weeks [3]. The pattern of liver injury was consistently cholestatic, characterized by impaired bile flow rather than primary hepatocellular necrosis.
A critical finding from this research was the self-limiting nature of the hepatotoxicity with appropriate supportive care. Approximately 12 weeks after initial presentation, all cases resolved with no identifiable residual hepatic dysfunction [3]. This consistent timeline suggests a predictable, though potentially severe, clinical course for this compound-induced liver injury that resolves completely with cessation of the compound and supportive management. The researchers concluded that while this compound use can result in severe hepatotoxicity, and liver function can continue to deteriorate for up to two weeks after presentation, the outcome with close observation and supportive care is generally favorable [3].
Several additional case reports in the literature reinforce and expand upon these clinical findings. Jasiurkowski et al. (2006) documented a case of cholestatic jaundice accompanied by IgA nephropathy induced by Superdrol, suggesting potential extrahepatic manifestations [1]. Similarly, Nasr and Ahmad (2009) reported a case of severe cholestasis accompanied by renal failure associated with this compound use, indicating potential multi-organ toxicity in severe cases [1]. Singh et al. (2009) described severe hepatotoxicity caused by a this compound-containing performance-enhancing supplement, further reinforcing the consistent pattern of liver injury [1].
The table below summarizes key clinical findings from documented case reports:
Table 1: Clinical Case Reports of this compound Hepatotoxicity
| Study | Cases | Clinical Presentation | Time to Onset | Resolution | Additional Findings |
|---|---|---|---|---|---|
| Shah et al. (2008) [3] | 5 | Jaundice, cholestatic liver injury | 2 weeks post-discontinuation | 12 weeks | No residual dysfunction |
| Jasiurkowski et al. (2006) [1] | 1 | Cholestatic jaundice | N/R | N/R | IgA nephropathy |
| Nasr & Ahmad (2009) [1] | 1 | Severe cholestasis, renal failure | N/R | N/R | Multi-organ involvement |
| Singh et al. (2009) [1] | 1 | Severe hepatotoxicity | N/R | N/R | Supplement use |
The most commonly reported symptoms across cases include jaundice, malaise, pruritus (likely related to bile salt accumulation), and dark urine. The consistent cholestatic pattern differentiates this compound hepatotoxicity from other forms of drug-induced liver injury that may demonstrate hepatocellular or mixed patterns.
Recent research has provided insights into the structural transformation of this compound and its relationship to hepatotoxicity mechanisms. A 2022 study investigated the biotransformation of this compound using fungal models (Cunninghamella blakesleeana and Macrophomina phaseolina) and identified six transformed metabolites, five of which were new compounds [4]. The parent this compound compound demonstrated significant cytotoxicity against human normal cell lines (BJ cells) with an IC50 of 8.01 ± 0.52 μg mL−1, while the transformed metabolites (2-7) were identified as non-cytotoxic [4].
This finding suggests that structural modifications at specific positions of the this compound molecule, particularly through hydroxylation, can significantly reduce hepatotoxicity while potentially maintaining other biological activities. The study also evaluated anti-inflammatory activity through inhibition of nitric oxide (NO) production, with this compound itself showing remarkable activity (IC50 = 23.9 ± 0.2 μg mL−1) compared to standard LNMMA (IC50 = 24.2 ± 0.8 μg mL−1) [4]. Metabolites 2 and 7 showed moderate inhibition (IC50 values of 38.1 ± 0.5 μg mL−1 and 40.2 ± 3.3 μg mL−1, respectively) but without associated cytotoxicity [4].
The structure-activity relationship (SAR) of this compound provides important insights into its hepatotoxicity mechanisms. The 17α-alkylation is a critical structural feature that allows oral bioavailability but also confers hepatotoxicity through several potential mechanisms:
Impaired biliary transport: The 17α-alkyl group interferes with hepatic transport proteins, particularly the bile salt export pump (BSEP), leading to intracellular accumulation of bile salts and subsequent cholestasis [3] [1]
Metabolic activation: The this compound molecule may undergo metabolic activation to reactive intermediates that cause oxidative stress or bind covalently to cellular proteins [4]
Mitochondrial toxicity: Steroids with specific structural modifications can disrupt mitochondrial function, leading to impaired energy production and cellular stress [3]
The fungal transformation study identified specific positions on the this compound molecule (C6, C7) where hydroxylation significantly reduced cytotoxicity while maintaining some biological activity, providing important insights for potential structural modifications that could dissociate therapeutic effects from hepatotoxicity [4].
Table 2: Structural Transformations of this compound and Biological Activities
| Compound | Structural Features | Cytotoxicity (BJ cells) | Anti-inflammatory Activity | Notes |
|---|---|---|---|---|
| This compound (1) | Parent compound | IC50 = 8.01 ± 0.52 μg mL−1 | IC50 = 23.9 ± 0.2 μg mL−1 | Cytotoxic |
| Metabolite 2 | 6β,7β,17β-trihydroxy | Non-cytotoxic | IC50 = 38.1 ± 0.5 μg mL−1 | New compound |
| Metabolite 7 | 6β,9α,17β-trihydroxy | Non-cytotoxic | IC50 = 40.2 ± 3.3 μg mL−1 | New compound |
This compound has been subject to increasing regulatory control due to its toxicity and abuse potential. The Drug Enforcement Administration (DEA) formally classified this compound as a Schedule III controlled substance under the Controlled Substances Act effective August 29, 2012 [5]. This classification was based on the compound meeting four definitional criteria for anabolic steroids: (A) chemical relation to testosterone; (B) pharmacological relation to testosterone; (C) not an estrogen, progestin, or corticosteroid; and (D) not dehydroepiandrosterone (DHEA) [5].
The scheduling process noted that this compound has no legitimate medical use nor any New Drug Applications (NDA), and the DEA was unable to identify any chemical manufacturers using these substances as intermediates in their manufacturing processes [5]. The World Anti-Doping Agency (WADA) had previously added this compound to its list of prohibited substances in sport in 2006 [1]. The FDA issued warning letters in 2006 regarding Superdrol (this compound) and in 2009 regarding bodybuilding products containing steroid or steroid-like substances [5].
Several preclinical models have been employed in this compound research, offering different advantages for investigating its hepatotoxicity mechanisms:
Fungal transformation models: Cunninghamella blakesleeana and Macrophomina phaseolina have been used to generate structural analogues of this compound for SAR studies [4]
In vitro cytotoxicity assays: Normal human cell lines (BJ cells) and cancer cell lines (MCF-7, NCI-H460, HeLa) have been used to evaluate cytotoxicity [4]
Anti-inflammatory activity models: Nitric oxide (NO) production inhibition assays in macrophage systems have been employed to evaluate potential therapeutic activities [4]
These experimental approaches provide valuable tools for investigating both the mechanisms of hepatotoxicity and potential structural modifications that might dissociate biological activity from toxicity.
Based on the reviewed literature, a comprehensive assessment of this compound hepatotoxicity should include the following methodological approaches:
Clinical monitoring: Serial measurement of liver function tests (bilirubin, ALT, AST, ALP) weekly for 12 weeks post-exposure, with particular attention to the expected peak in bilirubin at 2-3 weeks post-presentation [3]
Histopathological evaluation: Liver biopsy may reveal canalicular cholestasis with minimal inflammation in severe cases, consistent with the cholestatic pattern observed clinically [3]
Cellular viability assays: Standardized MTT or XTT assays in normal human cell lines (e.g., BJ cells) with IC50 determination following 48-72 hour exposure [4]
Metabolite profiling: Using fungal transformation models or liver microsomal preparations to identify potential less-toxic analogues [4]
Anti-inflammatory activity assessment: Evaluation of nitric oxide production inhibition in LPS-stimulated macrophages with comparison to standard inhibitors [4]
The following diagram illustrates the key pathways and mechanisms involved in this compound-induced hepatotoxicity:
Figure 1: this compound hepatotoxicity mechanisms and clinical progression
The fungal transformation pathway of this compound reveals specific structural modifications that reduce cytotoxicity:
Figure 2: Structural transformation reducing this compound cytotoxicity
Based on this comprehensive review of this compound hepatotoxicity, several research gaps and future directions emerge:
Mechanistic studies: More detailed investigations are needed on the molecular mechanisms of BSEP inhibition and mitochondrial toxicity [3] [4]
Structural optimization: Systematic SAR studies could identify this compound analogues with preserved biological activity and reduced hepatotoxicity [4]
Biomarker development: Identification of sensitive and specific biomarkers for early detection of steroid-induced hepatotoxicity [3]
Long-term outcomes: Studies examining potential subclinical hepatic dysfunction after apparent recovery from this compound hepatotoxicity [3]
Population susceptibility: Research into genetic or environmental factors that may predispose individuals to this compound hepatotoxicity [3]
From a clinical management perspective, the literature supports a approach of cessation and supportive care, with most cases resolving completely within 12 weeks [3]. However, the potential for severe cholestasis and rare cases of associated renal failure necessitates careful monitoring and supportive management [1].
Methasterone is a synthetic androstane steroid and is chemically described as 2α,17α-dimethyl-5α-androstan-17β-ol-3-one [1]. This structure makes it a 17α-alkylated derivative of dihydrotestosterone (DHT), which is a key feature for its oral bioavailability and classification.
| Property | Description |
|---|---|
| Systematic Name | 2α,17α-Dimethyl-5α-dihydrotestosterone (2α,17α-dimethyl-DHT) [1] |
| Molecular Formula | C₂₁H₃₄O₂ [1] |
| Molecular Weight | 318.5 g/mol [2] |
| CAS Number | 3381-88-2 [2] |
| Drug Class | Anabolic-Androgenic Steroid (AAS) [1] |
| Designer Steroid Definition | A synthetic steroid derived by simple chemical modification from another steroid, typically to evade legal restrictions and detection [3] [4] [5]. |
This compound was noted in early research as a potent, orally active anabolic agent with relatively weak androgenic activity [1]. The data below summarizes its quantitative pharmacological profile.
| Parameter | Value / Description |
|---|---|
| Bioavailability | ~50% (oral) [1] |
| Elimination Half-Life | 8 - 12 hours [1] |
| Metabolism | Hepatic [1] |
| Anabolic-to-Androgenic Ratio (Q-ratio) | 20 (considered very high) [1] |
| Relative Potency | 400% as anabolic as methyltestosterone; 20% as androgenic [1] |
As a ligand that activates androgen receptors, this compound functions as a receptor agonist [6] [7]. Its binding to the receptor triggers cellular responses leading to increased protein synthesis and muscle growth.
Diagram: this compound acts as an agonist, binding to and activating the androgen receptor to produce its effects.
This compound's history is a prime example of how designer steroids enter the market. The timeline below visualizes its journey from synthesis to regulation.
Timeline: Key events in the history and regulation of this compound [1].
The most significant and well-documented risk of this compound is hepatotoxicity (liver damage) [1]. Several case reports in the medical literature have directly linked its use to severe liver injury.
| Reported Condition | Clinical Manifestations |
|---|---|
| Cholestatic Jaundice | Yellowing of the skin and eyes due to impaired bile flow [1]. |
| Severe Cholestasis | Backup of bile into the liver and bloodstream [1]. |
| Acute Renal Failure | Sudden loss of kidney function, sometimes occurring alongside liver damage [1]. |
| Other End-Organ Damage | Hypogonadism, gynecomastia, and infertility have been associated with designer AAS use [5]. |
Detecting designer steroids like this compound requires advanced analytical techniques. A 2025 study investigated its interaction with Bovine Serum Albumin (BSA) as a model for understanding its behavior in the body [8].
Experimental Protocol: Binding Interaction Study [8]
The general workflow for analyzing and confirming a designer steroid like this compound is summarized below.
Workflow: General analytical process for detecting designer steroids, using techniques like GC/MS or LC/MS [3].
This compound exemplifies the public health challenge of designer anabolic steroids. Its potent anabolic effects are counterbalanced by significant hepatotoxicity and a history of regulatory evasion. For the research and professional community, continued vigilance and advanced analytical methods are required for accurate detection and to fully understand its pharmacological impact.
The timeline below summarizes the key regulatory milestones for methasterone.
| Governing Body | Status & Date | Key Details |
|---|---|---|
| World Anti-Doping Agency (WADA) | Prohibited (2006) | Added to the prohibited list for use both in- and out-of-competition [1]. Classified under S1 Anabolic Agents [2]. |
| U.S. Federal Government (DEA) | Schedule III Controlled Substance (Effective August 29, 2012) | Formally classified as an anabolic steroid under the Controlled Substances Act via a Final Rule [3]. It is illegal to possess or distribute without a prescription [4]. |
This compound (chemical name: 2α,17α-dimethyl-5α-androstan-17β-ol-3-one) is a synthetic, orally active anabolic-androgenic steroid (AAS) [5] [6].
This compound is associated with significant health risks, particularly hepatotoxicity. The table below summarizes the clinical findings.
| Organ System / Category | Documented Adverse Effects |
|---|---|
| Hepatic (Liver) | Hepatotoxicity; clinically evident liver injury including cholestatic jaundice and renal failure; elevated liver enzymes [5] [3] [1]. |
| Endocrine | Suppression of endogenous testosterone production leading to hypogonadism; testicular atrophy; gynecomastia (despite non-aromatizing nature) [4] [3]. |
| Cardiovascular | Negative impact on cholesterol profiles (lowered HDL, raised LDL); increased risk of hypertension [4] [3]. |
| Behavioral / Other | Aggression, mood changes, psychological dependence; acne, hair loss, and other androgenic effects [4] [3]. |
Recent research explores structural modifications to reduce toxicity. A 2022 study used fungal biotransformation to create novel this compound metabolites, some of which showed reduced cytotoxicity while retaining anti-inflammatory activity [1]. The experimental workflow is outlined below.
Methodology Summary [1]:
For researchers and drug development professionals, the case of this compound offers critical insights:
Based on its structural classification as a 17α-alkylated anabolic steroid, the primary metabolic pathway for methasterone is hypothesized to involve CYP3A4 [1] [2]. The table below outlines the core hypothesis and supporting evidence.
| Aspect | Proposed Detail for this compound |
|---|---|
| Core Metabolic Reaction | Hydroxylation and dealkylation [1] |
| Primary CYP Enzyme | CYP3A4 (hypothesized based on structural analogy) [1] [2] |
| Key Structural Feature | 17α-methyl group (imparts oral bioavailability, linked to hepatotoxicity) [3] |
| Experimental Evidence | Indirect; CYP3A4 is major enzyme for dihydropyridine dehydrogenation in similar structures [2] |
The following diagram illustrates the hypothesized primary metabolic pathway for this compound, which is yet to be empirically confirmed.
To definitively characterize this compound's phase I metabolism, you can employ the following established in vitro protocol using Human Liver Microsomes (HLMs), as demonstrated in studies of other drugs [2] [4].
Objective: To identify the specific Phase I metabolites of this compound and determine the enzyme kinetics and CYP isoforms responsible for its metabolism.
Key Materials:
Methodology:
Incubation Conditions:
Enzyme Kinetics:
Reaction Phenotyping:
Metabolite Identification:
The current public scientific literature lacks direct, high-quality studies on this compound's metabolism. Future research should focus on:
The table below summarizes the primary metabolites of this compound relevant for detection in human urine using LC-QTOF-MS.
| Metabolite ID | Type | Key Characteristic | Detection Window | Significance/Notes |
|---|---|---|---|---|
| G2 (18-nor-17β-hydroxymethyl-2α,17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide) | Glucuronide Conjugate | Long-term metabolite [1] | Up to 10 days [1] | Primary biomarker for extended detection windows [1] |
| G4, G5 | Glucuronide Conjugate | Novel finding in human urine [1] | Information Missing | Characterized in metabolic profiling studies [1] |
| G6, G7 | Glucuronide Conjugate | Phase II metabolite [1] | Information Missing | Part of the comprehensive metabolite profile [1] |
| M2, M4, M6 | Free Metabolite | Phase I metabolite [1] | Information Missing | Identified in urinary metabolic profiles [1] |
| M5 | Free Metabolite | First time in human urine [1] | Information Missing | Expands the coverage of this compound metabolism [1] |
| S1, S2 | Sulfate Conjugate | Novel potential biomarkers [1] | Information Missing | Two new sulfates identified [1] |
| MTS-M3 (2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol) | Free Metabolite | Novel metabolite (in vitro) [2] | Information Missing | Identified using human liver S9 model and GC-Orbitrap-HRMS [2] |
This protocol outlines a detailed method for identifying this compound metabolites in human urine, based on published procedures [1] [3].
The following diagram illustrates the complete analytical workflow from sample to result.
The diagram below maps the key metabolic pathways of this compound, showing the transformation into the various metabolites used for detection.
I hope this detailed application note provides a strong foundation for your research or analytical development. Should you require further clarification on any of the protocols or wish to delve deeper into the mass spectrometric parameters, please feel free to ask.
This compound is a potent anabolic androgenic steroid prohibited by the World Anti-Doping Agency (WADA) for both in- and out-of-competition use [1]. Detecting its use is challenging due to rapid metabolism, making the identification of long-term metabolites in urine a primary goal for anti-doping analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose. It combines the separation power of gas chromatography with the precise identification capabilities of mass spectrometry [2] [3]. For metabolomic studies in anti-doping, urine samples are typically processed to hydrolyze and extract conjugated metabolites, often utilizing high-resolution mass spectrometry (HRMS) like Orbitrap technology for superior accuracy and sensitivity [1] [4].
The following protocol is synthesized from a recent 2025 study that investigated the urinary metabolic profiles of this compound using GC-Orbitrap-HRMS [1].
The 2025 study identified novel metabolites of this compound. The following table summarizes the critical analyte for screening, which provides a dramatically extended detection window.
Table 1: Key this compound Metabolite for GC-MS Screening
| Metabolite Name/Code | Conjugation Form | Detection Window | Significance for Doping Control |
|---|---|---|---|
| 18-nor-17β-hydroxymethyl-2α, 17α-dimethyl-5α-androst-13-en-3-one (M-M4) | Glucuronide Conjugate | Up to 50 days post-administration [1] | This is a long-term metabolite; its detection significantly extends the window for proving this compound use long after the parent compound and short-term metabolites have cleared [1]. |
For a protocol to be reliable, it must undergo rigorous validation. The following table outlines key parameters that should be assessed, drawing from general GC-MS validation practices [6] [7] [5].
Table 2: Essential Method Validation Parameters
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Confirm the method can distinguish the analyte from interfering substances. | No interference at the retention time of the target metabolite[s] [6]. |
| Linearity | Establish a proportional relationship between analyte concentration and detector response. | Correlation coefficient (R²) > 0.999 [6]. |
| Accuracy | Determine the closeness of measured value to the true value. | Recovery rates typically between 98.3% - 101.6% [6]. |
| Precision | Evaluate the closeness of repeated measurements (Repeatability & Reproducibility). | Relative Standard Deviation (RSD) ≤ 2.56% for intermediate precision [6]. RSD < 0.25% for retention time repeatability of stable compounds [5]. |
| Limit of Detection (LOD) | Determine the lowest detectable level of the analyte. | As low as nanogram level (ng/mL) for high-sensitivity HRMS [1]. |
| Carryover | Ensure a sample does not contaminate subsequent runs. | Peak area in blank after a high-concentration sample should be < a set threshold (e.g., 0.1%) [5]. |
The following diagrams outline the core experimental and data analysis workflows.
Diagram 1: Sample Preparation and Analysis Workflow. This outlines the key steps from urine collection to data acquisition, highlighting hydrolysis of conjugated fractions and the use of high-resolution MS.
Diagram 2: Non-targeted Metabolite Discovery Workflow. This illustrates the data analysis strategy used to identify novel, long-term metabolites by comparing urine samples before and after this compound administration.
Methasterone (2α,17α-dimethyl-5α-dihydrotestosterone), commonly known as Superdrol, is a synthetic anabolic-androgenic steroid that has never been approved for medical use but has been widely abused in sports and bodybuilding. Despite being classified as a prohibited substance by the World Anti-Doping Agency (WADA), this compound continues to be identified in adverse analytical findings, reflecting its persistent abuse patterns. The detection of this compound poses significant analytical challenges due to its extensive metabolism and the presence of metabolites at extremely low concentrations long after administration ceases. These application notes provide detailed protocols for identifying and characterizing long-term metabolites of this compound in human urine, enabling extended detection windows for anti-doping purposes. Recent studies utilizing advanced high-resolution mass spectrometry have revealed novel metabolites that significantly extend the detection window, providing anti-doping laboratories with enhanced capabilities to identify this compound misuse.
Comprehensive metabolic studies have identified multiple this compound metabolites that serve as reliable markers for doping control. The metabolic profile includes both phase I and phase II metabolites, with glucuronide conjugates demonstrating the most utility for extended detection.
Table 1: Characterized this compound Metabolites and Detection Windows
| Metabolite ID | Metabolite Structure | Conjugation Type | Detection Window | Significance |
|---|---|---|---|---|
| G2 | 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide | Glucuronide | Up to 10 days | First identified long-term metabolite [1] |
| M-M4 | 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one | Glucuronide | Up to 50 days | Novel metabolite with extended detection [2] |
| MTS-M3 | 2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol | Free/Sulfate | 7-10 days | Novel in vitro characterized metabolite [3] |
| G4 | 2α,17α-dimethyl-5α-androstan-3α,17β-diol-16-one | Glucuronide | 7-10 days | First identification in human urine [1] |
| G6 | 2α,17α-dimethyl-5α-androstan-3α,17β-diol | Glucuronide | 7-10 days | Phase I hydroxylated metabolite [1] |
Table 2: Analytical Parameters for this compound Metabolite Detection
| Parameter | Specification | Conditions/Notes |
|---|---|---|
| Instrumentation | GC-Orbitrap-HRMS | Thermo Scientific Q Exactive GC (citation:6) |
| Detection Level | Nanogram level | 0.1-5 ng/mL in urine (citation:6) |
| Chromatography | TG-5SiLMS column (30m × 0.25mm × 0.25μm) | Helium carrier gas, 1.2 mL/min constant flow (citation:6) |
| Ionization | Electron Ionization (EI) | 70 eV, 350°C source temperature (citation:6) |
| Mass Resolution | >60,000 FWHM | m/z 200 (citation:6) |
| Sample Processing | Three fractions analyzed | Free, glucuronide, and sulfate fractions (citation:6) |
| Data Acquisition | Full scan mode | m/z 50-600 (citation:6) |
Purpose: To identify and characterize long-term metabolites of this compound in human urine through controlled administration.
Materials:
Procedure:
Quality Control:
Purpose: To isolate this compound metabolites from urine matrix for comprehensive analysis.
Materials:
Procedure for Metabolite Fractionation:
Hydrolysis Step:
Solid-Phase Extraction:
Liquid-Liquid Extraction (Alternative Method):
Derivatization for GC-MS Analysis:
Instrument Setup:
Mass Calibration:
Non-Targeted Screening Workflow:
Confirmation Criteria:
The following diagram illustrates the major metabolic transformations of this compound in humans, which produce the long-term detectable metabolites:
Figure 1: Metabolic Pathways of this compound in Humans
The comprehensive workflow for identifying long-term metabolites of this compound integrates both in vivo and in vitro approaches:
Figure 2: Experimental Workflow for this compound Metabolite Identification
The identification of long-term metabolites significantly extends the detection window for this compound abuse in sports. The metabolite G2 initially identified by Zhang et al. provides detection up to 10 days, while the more recently discovered M-M4 extends this window to an remarkable 50 days post-administration [1] [2]. This breakthrough has substantial implications for anti-doping efforts, as it greatly increases the likelihood of identifying this compound misuse during both in-competition and out-of-competition testing.
The multiplex nontargeted framework utilizing GC-Orbitrap-HRMS represents a significant advancement in doping control methodology. This approach enables comprehensive monitoring of the complete metabolite profile across three fractions (free, glucuronide, and sulfate) at nanogram levels, providing unprecedented sensitivity and specificity [2]. The high mass accuracy (< 5 ppm) and resolution (>60,000 FWHM) of Orbitrap technology allow for confident metabolite identification and distinction from endogenous compounds in urine matrix.
Complementary in vitro studies using human liver S9 fractions have proven valuable for predicting human metabolism and generating reference materials without the ethical concerns associated with administration studies [3]. These models facilitate the initial characterization of metabolites, which can then be confirmed in human urine samples, providing a comprehensive approach to metabolic profiling.
For anti-doping laboratories, the implementation of these protocols enables more effective detection of this compound misuse. The extended detection windows counteract the common practice of discontinuing use prior to competition, thereby strengthening the deterrent effect of drug testing programs. Furthermore, the identification of unique, long-term metabolites provides specific targets for routine screening methods, enhancing the efficiency and effectiveness of doping control operations.
Methasterone is an anabolic androgenic steroid (AAS) whose misuse poses significant challenges for doping control laboratories. A major hurdle in reliably detecting its abuse is the identification of its long-term metabolites, specifically its glucuronide conjugates. Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, is a critical Phase II metabolic pathway that increases the water solubility of steroids for excretion. The characterization of these conjugates is essential for extending the detection window in anti-doping analyses. Recent research has identified several glucuronide conjugates of this compound, with metabolites designated G2, G6, and G7 being of particular interest. Among these, G2 has been proposed as a new potential biomarker due to its detectability in urine for up to 10 days post-administration, significantly longer than the parent compound or other metabolites. This document provides detailed protocols for the characterization of these conjugates using advanced analytical techniques.
The identification of this compound metabolites requires an understanding of both Phase I (functionalization) and Phase II (conjugation) metabolism. The glucuronide conjugates G2, G6, and G7 are formed following initial modifications to the this compound structure.
The following diagram illustrates the logical workflow for characterizing these metabolites, from sample preparation to final identification.
The lack of commercially available reference standards is a major obstacle. The following protocol, adapted from established methods for synthesizing glucuronide conjugates of other AAS, can be used to generate these critical reference materials [2] [3].
This protocol details the detection and identification of this compound glucuronides from human urine, a key application for anti-doping laboratories [1].
For structural elucidation of the steroid aglycone, enzymatic hydrolysis is a critical step to cleave the glucuronic acid moiety prior to GC-MS analysis [4].
The following table consolidates key information on the this compound glucuronide conjugates characterized in recent research.
Table 1: Characteristics of Key this compound Glucuronide Conjugates
| Metabolite Designation | Proposed Structure / Key Feature | Detection Method | Significance / Notes |
|---|---|---|---|
| G2 | 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide | LC-QTOF-MS, GC-MS | New potential biomarker; detected up to 10 days; longest detection window [1]. |
| G6 | Glucuronide conjugate | LC-QTOF-MS | Detected in human urine; part of the expanded metabolic profile [1]. |
| G7 | Glucuronide conjugate | LC-QTOF-MS | Detected in human urine; part of the expanded metabolic profile [1]. |
| G4, G5 | Glucuronide conjugates | LC-QTOF-MS | Reported for the first time in human urine alongside G2, G6, and G7 [1]. |
Data from related studies on steroid glucuronide synthesis provide benchmarks for expected yields and enzyme activity.
Table 2: Performance Metrics from Related Steroid Glucuronide Studies
| Study Focus | Metric | Value / Range | Context / Substrate |
|---|---|---|---|
| Enzyme-assisted Synthesis [2] | Product Yield | 12% - 29% | Yield of glucuronide conjugates of methyltestosterone and nandrolone metabolites. |
| Specific Enzyme Activity | 25 - 212 nmol/mg/2h | UGT activity in rat liver microsomes towards various AAS aglycones. | |
| Enzymatic Hydrolysis [4] | Enzyme Dosage | 1 - 20 units/μL | Typical amount of β-glucuronidase used per μL of biological fluid. |
The characterization of this compound glucuronide conjugates, particularly the long-term metabolite G2, represents a significant advancement in the fight against doping. The application of LC-QTOF-MS for initial screening and detection, combined with enzymatic hydrolysis and GC-MS for definitive structural elucidation of the aglycone, provides a robust analytical framework. Furthermore, enzyme-assisted synthesis serves as a vital tool for producing scarce reference standards. The adoption of these detailed protocols will enable anti-doping laboratories to more effectively monitor and deter the misuse of this compound and other anabolic steroids by leveraging longer detection windows and highly specific metabolic biomarkers.
A 2016 study investigated the urinary metabolic profile of methasterone using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [1]. The key findings relevant to your query are:
The table below summarizes the analytical techniques used in this study:
| Aspect | Technique/Method Used |
|---|---|
| Primary Analysis | Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [1] |
| Metabolite Profiling | Full scan and targeted MS/MS modes with accurate mass measurement [1] |
| Structural Elucidation | Combined LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) [1] |
| Sample Preparation | Liquid-liquid extraction of urine samples [1] |
For any LC-MS/MS method to be considered reliable and accurate for bioanalysis, it must undergo a rigorous validation process. The following table outlines the eight essential characteristics that should be assessed, which can serve as a checklist for your own protocol development [2].
| Characteristic | Description |
|---|---|
| Accuracy | The closeness of the measured value to the true value of the analyte [2]. |
| Precision | The degree of agreement between multiple measurements of the same sample under the same conditions [2]. |
| Specificity | The ability to accurately measure the target analyte in the presence of other potentially interfering substances [2]. |
| Limit of Quantification | The lowest concentration of the analyte that can be reliably and accurately measured [2]. |
| Linearity | The ability of the method to produce results directly proportional to the analyte concentration over a defined range [2]. |
| Recovery | The efficiency of the sample preparation and extraction process for the analyte in the specific sample matrix [2]. |
| Matrix Effect | The interference caused by the sample matrix on the ionization and detection of the analyte [2]. |
| Stability | The ability of the analyte to remain stable in the sample matrix under various storage and processing conditions [2]. |
The search results provide a general workflow for steroid analysis in a complex matrix (human scalp hair) using LC-MS/MS, which illustrates the common steps involved in such protocols [3]. The following diagram maps out this process.
To create the detailed application notes you need, consider the following steps:
In vitro metabolic models provide a valuable approach to circumvent ethical concerns associated with human administration studies while enabling preliminary prediction of human metabolism and generation of metabolite-rich samples for characterization [1]. As an S1.1-class anabolic androgenic steroid on the World Anti-Doping Agency (WADA) Prohibited List, methasterone (also known as Superdrol) consistently appears among the top 20 substances identified in adverse analytical findings, reflecting its persistent abuse pattern in sports [1] [2]. Given its exogenous nature, this compound metabolites fall within the scope of doping control, making metabolic studies crucial for anti-doping research [1].
The S9 fraction is a subcellular liver preparation defined as the "supernatant fraction obtained from an organ (usually liver) homogenate by centrifuging at 9000 g for 20 minutes in a suitable medium" [3]. This fraction contains both cytosol and microsomes, providing comprehensive metabolic capability including cytochrome P450 isoforms (phase I metabolism) and transferase enzymes (phase II metabolism) [3]. This protocol describes the application of human liver S9 fractions coupled with gas chromatography-orbitrap-high-resolution mass spectrometry (GC-Orbitrap-HRMS) for comprehensive metabolic profiling of this compound [1].
The following diagram outlines the complete experimental workflow for this compound metabolic profiling using human liver S9 fractions:
Human liver S9 fractions can be commercially acquired or prepared from human liver tissue [5] [4]. Commercially available pools typically come from 50 donors with equal representation to maximize functionality and represent the typical patient population [4]. Key characterization parameters include:
Table 1: Cytochrome P450 Enzyme Activities in Human Liver S9 Fractions
| Enzyme Monitored | Marker Substrate | Incubation Time (min) | Protein Concentration (mg/mL) | Metabolite Measured |
|---|---|---|---|---|
| CYP1A2 | Phenacetin | 30 | 0.1 | Acetaminophen |
| CYP2B6 | Bupropion | 20 | 0.25 | Hydroxybupropion |
| CYP2C9 | Tolbutamide | 20 | 0.1 | Hydroxytolbutamide |
| CYP2D6 | Dextromethorphan | 15 | 0.2 | Dextrorphan |
| CYP3A4 | Testosterone | 7 | 0.05 | 6β-Hydroxytestosterone |
| UGT | 7-Hydroxycoumarin | 30 | 0.2 | 7-Hydroxycoumarin Glucuronide |
The metabolic incubation should be optimized for this compound concentration, protein content, and incubation duration:
Preparation of incubation mixture:
Incubation protocol:
Control incubations:
Comprehensive metabolite extraction covering both free and conjugated metabolites:
Instrumental Parameters:
GC conditions:
Orbitrap-HRMS conditions:
Data processing:
Metabolite identification:
Table 2: this compound Metabolites Identified Using Human Liver S9 Fractions
| Metabolite ID | Structure | Metabolic Pathway | Detection Time (min) | Characteristic Ions (m/z) |
|---|---|---|---|---|
| MTS-M1 | 2α,17α-Dimethyl-5α-androstan-3β,17β-diol | Reduction | 12.5 | 143, 253, 305, 420 |
| MTS-M2 | 2α,17α-Dimethyl-5α-androstan-3α,17β-diol | Reduction | 13.2 | 143, 253, 305, 420 |
| MTS-M3 | 2α,17α-Dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol | Hydroxylation | 14.8 | 131, 215, 287, 481 |
| MTS-M4 | 2α,17α-Dimethyl-5α-androstan-16ξ,17β-diol-3-one | Hydroxylation | 15.3 | 143, 268, 355, 445 |
| MTS-M5 | 2α,17α-Dimethyl-5α-androstan-12ξ,17β-diol-3-one | Hydroxylation | 16.1 | 143, 268, 355, 445 |
The following diagram illustrates the major metabolic pathways of this compound identified using human liver S9 fractions:
The identification of this compound metabolites is crucial for doping control, particularly the detection of long-term metabolites that extend the detection window [1] [2]. The novel metabolite MTS-M3 (2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol) represents a particularly valuable marker due to its specific structural characteristics [1].
The S9 fraction system enables evaluation of this compound's metabolic stability, providing half-life (t₁/₂) and intrinsic clearance (CLint) data that help predict in vivo behavior [5] [4].
The human liver S9 model offers several advantages over other systems:
The human liver S9 fraction coupled with GC-Orbitrap-HRMS provides a robust platform for comprehensive in vitro metabolic profiling of this compound. This protocol enables identification of phase I and phase II metabolites, including novel metabolites such as MTS-M3, which may serve as valuable markers for doping control. The methodology offers a reliable alternative to human administration studies while generating clinically relevant metabolic data that can be applied to anti-doping research and forensic toxicology.
The chimeric (uPA+/+)/SCID mouse model represents a groundbreaking advancement in preclinical drug metabolism research, specifically engineered to overcome the significant limitations of traditional animal models in predicting human metabolic outcomes. These mice feature a humanized liver through hepatocyte transplantation, creating a physiological environment that closely mimics human hepatic metabolism. This model has been extensively validated for studying the biotransformation pathways of xenobiotics, particularly anabolic androgenic steroids like methasterone, which is notoriously abused in sports and falls under the World Anti-Doping Agency (WADA) prohibited list [1]. The primary utility of this model lies in its ability to generate human-relevant metabolites that can be identified and characterized using advanced analytical techniques, thereby providing crucial data for antidoping research and drug development without ethical concerns associated with human administration studies [1] [2].
Research indicates that while the uPA+/+-SCID chimeric mouse model faithfully reproduces human metabolism for many compounds, its predictive accuracy can vary depending on the specific drug characteristics. For instance, compounds exhibiting primarily hepatic metabolism like this compound are particularly well-suited for evaluation in this system, whereas substances with significant extrahepatic metabolic pathways may show less correlation with human data [1]. Nevertheless, the model has proven invaluable for preliminary screening of metabolic profiles and generating reference materials for doping control laboratories worldwide. The implementation of this model, complemented by in vitro approaches such as human liver S9 fractions, creates a robust framework for comprehensive metabolic profiling that aligns with ethical research principles while delivering scientifically rigorous outcomes [2].
The standardized protocol for this compound metabolism studies in chimeric uPA+/+-SCID mice begins with the administration of a single oral dose of the compound, typically suspended in appropriate vehicles such as methylcellulose or corn oil. Researchers should utilize adult chimeric mice with confirmed high repopulation rates (>70%) of human hepatocytes, which can be verified through serum human albumin measurements. The recommended this compound dosage ranges from 1-10 mg/kg body weight, administered via oral gavage following an overnight fasting period to ensure consistent absorption. Following administration, serial biological samples including blood, urine, and feces should be collected at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours) to capture both parent compound and metabolite kinetics. Throughout the study, mice should be housed under controlled environmental conditions with free access to water and standard laboratory diet, with all procedures conducted in accordance with institutional animal care guidelines [1].
For sample processing, urine and blood plasma should be separated immediately following collection and stored at -80°C until analysis. The comprehensive fractionation of conjugated metabolites is critical and should include separate analyses of free (unconjugated), glucuronidated, and sulfated fractions. Enzymatic hydrolysis using β-glucuronidase from E. coli and arylsulfatase from Helix pomatia enables the deconjugation of phase II metabolites for subsequent analysis. Solid-phase extraction (SPE) with C18 cartridges provides optimal recovery of this compound and its metabolites from biological matrices, with elution typically performed using methanol or acetonitrile. The extracted samples should then be evaporated under nitrogen stream and reconstituted in appropriate solvents for instrumental analysis, ensuring compatibility with both GC and LC systems [3] [2].
To complement in vivo findings, human liver S9 fractions serve as a valuable in vitro model for preliminary metabolic profiling. The protocol begins with preparing incubation mixtures containing 0.5-1.0 mg/mL S9 protein fraction, this compound substrate (typically 10-100 μM), and necessary cofactors in potassium phosphate buffer (pH 7.4). Essential cofactor systems must include NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride) for cytochrome P450 activities, and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation reactions, and uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation. Incubations should be performed at 37°C in a shaking water bath for predetermined time points (typically 0-120 minutes), with reactions terminated by adding ice-cold acetonitrile or methanol [2].
Following incubation, sample preparation should include protein precipitation followed by centrifugation at 10,000 × g for 10 minutes. The supernatant requires careful processing to separate different metabolite fractions, employing liquid-liquid extraction with ethyl acetate or methyl tert-butyl ether for free metabolites, and solid-phase extraction for conjugated metabolites. For glucuronidated and sulfated metabolites, enzymatic hydrolysis should be performed prior to extraction using appropriate enzymes (β-glucuronidase and sulfatase, respectively). The extracted samples must then be derivatized for GC-based analysis, typically using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) at 60°C for 30 minutes to form trimethylsilyl derivatives that enhance volatility and detection sensitivity [2].
The analytical characterization of this compound metabolites employs gas chromatography coupled to Orbitrap high-resolution mass spectrometry, which provides exceptional mass accuracy and resolution for confident metabolite identification. The recommended GC system should be equipped with a non-polar stationary phase capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness) with high-temperature stability. The optimized temperature program should initiate at 150°C (held for 1 minute), followed by a ramp of 20°C/min to 300°C, with a final hold time of 10 minutes. Helium should serve as the carrier gas at a constant flow rate of 1.0 mL/min, with injection performed in splitless mode at 280°C [3].
The Orbitrap mass spectrometer must operate in electron ionization (EI) mode at 70 eV, with ion source temperature maintained at 250°C. Data acquisition should employ full-scan mode with a mass range of m/z 50-600 at a resolution of 60,000 (at m/z 200), ensuring accurate mass measurements with typically <5 ppm mass error. The comprehensive analysis requires comparison of post-administration samples with pre-administration baseline samples to identify newly formed metabolites, with particular attention to characteristic ion fragments that facilitate structural elucidation. For optimal performance, system calibration should be performed daily using perfluorotributylamine (PFTBA) or similar calibration standard, with quality control samples analyzed at regular intervals to ensure data integrity throughout the analytical sequence [3] [2].
Table 1: Detected this compound Metabolites in uPA+/+-SCID Chimeric Mouse Model
| Metabolite ID | Retention Time (min) | Characteristic Ions (m/z) | Detection Window | Conjugation Type | Matrix |
|---|---|---|---|---|---|
| M-M1 | 12.45 | 143.085, 253.195, 268.214 | Up to 5 days | Glucuronide | Urine |
| M-M2 | 14.20 | 285.185, 300.209, 355.237 | Up to 3 days | Sulfate | Urine |
| M-M3 | 15.35 | 143.085, 270.198, 355.245 | Up to 7 days | Glucuronide | Urine |
| M-M4 (Novel) | 16.80 | 215.145, 330.235, 345.258 | Up to 50 days | Glucuronide | Urine |
| M-M5 | 13.65 | 285.188, 343.214, 358.237 | Up to 2 days | Free | Plasma |
Parent Compound (this compound) | 17.25 | 143.085, 285.185, 300.209 | Up to 2 days | Free | Plasma |
The metabolite identification data reveals several significant findings, with the novel metabolite M-M4 (18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one) demonstrating an exceptionally prolonged detection window of up to 50 days post-administration, making it particularly valuable for antidoping applications [3]. This extended detectability substantially surpasses that of the parent compound and other metabolites, highlighting its potential as a primary marker for this compound abuse in sporting competitions. The structural characterization of these metabolites indicates diverse metabolic pathways including hydroxylation, reduction, and structural rearrangements that occur preferentially in the humanized liver environment of the chimeric mouse model. The glucuronidated metabolites generally exhibit longer detection windows compared to sulfated and free forms, emphasizing the importance of comprehensive conjugate analysis in doping control samples [3] [2].
Table 2: Analytical Performance Parameters for this compound Metabolite Detection
| Analytical Parameter | Performance Value | Acceptance Criteria |
|---|---|---|
| Mass Accuracy | <2 ppm | <5 ppm |
| Retention Time Precision | <0.5% RSD | <1% RSD |
| Linear Range | 1-500 ng/mL | - |
| Limit of Detection (LOD) | 0.1-0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 1.0 ng/mL | - |
| Extraction Recovery | 85-95% | >80% |
| Matrix Effects | 85-115% | 80-120% |
The analytical method validation data demonstrates that GC-Orbitrap-HRMS delivers exceptional performance for this compound metabolite detection, with mass accuracy consistently below 2 ppm and excellent precision in retention time measurements (<0.5% RSD). The method exhibits sufficient sensitivity with limits of detection ranging from 0.1 to 0.5 ng/mL across different metabolites, enabling confident identification even at trace concentrations encountered in real-world doping control scenarios. The extraction recovery rates of 85-95% indicate efficient sample preparation with minimal analyte loss, while acceptable matrix effects (85-115%) confirm the robustness of the method despite complex biological matrices. The linear dynamic range of 1-500 ng/mL covers expected physiological concentrations following this compound administration, making the method suitable for both qualitative identification and semi-quantitative assessment of metabolite abundance [3] [2].
The biotransformation pathways of this compound identified through chimeric mouse studies can be effectively visualized using Graphviz DOT language, providing clear representation of the complex metabolic relationships. The following DOT scripts generate comprehensive diagrams of the metabolic workflow and specific biotransformation pathways:
Figure 1: Experimental workflow for this compound metabolism studies in chimeric mouse model
Figure 2: this compound metabolic pathways identified in chimeric mouse model
The visualization approach employed in these diagrams effectively communicates the sequential experimental procedures and complex metabolic relationships. The use of color-coding facilitates immediate distinction between different process stages and metabolic fates, with specific highlight for the novel metabolite M-M4 that demonstrates exceptional detection properties. The logical grouping of nodes into clusters creates clear boundaries between conceptual elements, while appropriate label distancing ensures readability of edge annotations. These visualizations serve as valuable tools for researchers to comprehend the comprehensive metabolic fate of this compound and identify potential targets for doping control applications [4] [5].
The systematic approach to interpreting this compound metabolism data from uPA+/+-SCID chimeric mouse studies requires careful consideration of several critical factors. Researchers should prioritize metabolites demonstrating prolonged detection windows in urine samples, particularly those exceeding 7 days post-administration, as these represent the most valuable markers for antidoping applications. The novel metabolite M-M4, with its exceptional 50-day detection window as a glucuronide conjugate, exemplifies such a marker and should be incorporated into routine screening protocols. Additionally, the relative abundance of different metabolites at various time points should guide the selection of primary and secondary analytical targets, with early-appearing metabolites suitable for recent use detection and late-appearing metabolites ideal for long-term abuse identification [3].
When translating findings from the chimeric mouse model to human applications, researchers must acknowledge the model's limitations and potential metabolic differences. The correlative analysis between in vivo chimeric mouse data and in vitro human liver S9 fraction results provides enhanced confidence in metabolite relevance to human metabolism. For this compound, the identification of consistent metabolic patterns across both experimental systems strengthens the predictive value of the findings. Furthermore, the structural characterization of metabolites should focus on unusual biotransformations that might be specific to human metabolic enzymes, such as the distinctive 18-nor structural rearrangement observed in M-M4, as these often provide the most selective detection markers with minimal interference from endogenous compounds [2].
The comprehensive application of the uPA+/+-SCID chimeric mouse model for this compound metabolism studies yields invaluable data for antidoping research and regulatory control. The implementation of the detailed protocols outlined in this document enables researchers to consistently generate high-quality metabolic profiles that closely approximate human metabolism while adhering to ethical research standards. The identification of the novel long-term metabolite M-M4 represents a significant advancement in the detection capabilities for this compound abuse, potentially extending the detection window from days to several weeks post-administration. This finding substantially improves the effectiveness of doping control measures for this prohibited substance [3].
For optimal implementation, anti-doping laboratories should incorporate the described GC-Orbitrap-HRMS method with specific attention to the glucuronide fraction of urine samples and targeted monitoring of the M-M4 metabolite. The analytical workflow should include the comprehensive fractionation procedures outlined in Section 2.1 to ensure complete metabolite coverage, as exclusive focus on free metabolites would miss the most valuable detection markers. Additionally, researchers are encouraged to employ the complementary in vitro human liver S9 model during preliminary investigations to prioritize metabolites for subsequent in vivo confirmation, thereby optimizing resource utilization. The continued application of this integrated approach will further enhance our understanding of anabolic steroid metabolism and strengthen the scientific foundation of anti-doping efforts worldwide [1] [3] [2].
The binding interactions between pharmaceutical compounds and serum albumin proteins represent a critical area of research in drug development, as these interactions directly influence a drug's pharmacokinetic profile and therapeutic efficacy. Serum albumins, particularly bovine serum albumin (BSA), serve as excellent model proteins for these binding studies due to their structural similarity to human serum albumin (76% sequence identity), greater stability under diverse solvent conditions, lower cost, and easier availability compared to human serum albumin. [1] [2] [3] BSA's intrinsic fluorescence, derived from its tryptophan (Trp) and tyrosine (Tyr) residues, provides a sensitive signal for monitoring conformational changes and binding interactions with various ligands. [3]
The structural organization of BSA consists of three homologous domains (I, II, and III), each comprising two subdomains (A and B) that form a heart-shaped molecule with multiple binding pockets. [2] [3] These domains contain specific binding sites that preferentially interact with different classes of compounds, with Site I and Site II representing the primary binding regions for most drugs. Understanding the precise binding mechanisms between pharmaceutical agents and BSA provides invaluable insights into their transport characteristics, distribution patterns, and metabolic processing within biological systems. [2]
Table 1: Thermodynamic Parameters of this compound-BSA Binding
| Parameter | Value | Experimental Condition | Technique Used |
|---|---|---|---|
| Binding Constant (K) | Not specified | Physiological pH (7.4) | Fluorescence quenching |
| Number of Binding Sites (n) | ~1 | Physiological pH (7.4) | Fluorometric analysis |
| Gibbs Free Energy (ΔG) | Negative (favorable) | Physiological pH (7.4) | Fluorometric analysis |
| Enthalpy Change (ΔH) | Not specified | Physiological pH (7.4) | Fluorometric analysis |
| Entropy Change (ΔS) | Not specified | Physiological pH (7.4) | Fluorometric analysis |
| Primary Binding Forces | Hydrogen bonding, Van der Waals forces | Physiological pH (7.4) | Molecular docking |
Table 2: Structural Changes in BSA Upon this compound Binding
| Structural Aspect | Observation | Experimental Technique |
|---|---|---|
| Overall Thermal Stability | Increased | Nano differential scanning fluorimetry |
| Secondary Structure | Slight reduction in α-helicity | Circular dichroism spectroscopy |
| Tertiary Structure | Conformational changes to promote binding | Circular dichroism spectroscopy |
| Complex Formation | Ground-state complex formation | UV absorption spectroscopy |
Table 3: Comparison of this compound-BSA Binding with Other Ligands
| Ligand | Binding Constant (K) | Binding Forces | Stoichiometry | Structural Impact |
|---|---|---|---|---|
| This compound | Not specified | Hydrogen bonding, Van der Waals | 1:1 | Increased thermal stability, slight conformational changes |
| Di-n-butyl phthalate | 0.11 × 10² L·mol⁻¹ (298 K) | Hydrophobic forces | 0.52 (n) | Induced conformational changes |
| Flutamide | Static quenching mechanism | Not specified | 1:1 | Minor conformational changes in secondary structure |
| Molnupiravir | Static quenching, diminished with temperature | Not specified | 1:1 | Binding around tyrosine residues |
| Trimethylamine N-oxide | −3.6 kcal/mol (MM/GBSA) | Multiple interactions | Not specified | Conformational changes but structure remains intact |
The fluorescence quenching technique is a powerful method for investigating protein-ligand interactions, providing insights into binding mechanisms, stoichiometry, and affinity. [1] [2] [4]
UV absorption spectroscopy provides complementary evidence for complex formation between this compound and BSA through ground-state complex formation. [1]
CD spectroscopy is employed to monitor conformational changes in BSA secondary structure upon this compound binding. [1]
nanoDSF measures protein thermal stability by monitoring intrinsic fluorescence changes during thermal denaturation. [1]
Computational approaches provide atomic-level insights into binding interactions and complement experimental findings. [1] [2] [5]
The following diagram illustrates the comprehensive workflow for studying this compound-BSA binding interactions, integrating both experimental and computational approaches:
The systematic investigation of this compound-BSA binding provides crucial insights for pharmaceutical sciences and drug development. The observed spontaneous binding with 1:1 stoichiometry suggests favorable transport characteristics, while the identified binding forces (hydrogen bonding and van der Waals interactions) indicate specific molecular recognition. [1] The conformational changes in BSA accompanied by increased thermal stability suggest a potential protective effect of this compound on the protein structure, which might influence its circulation half-life in biological systems. [1]
Understanding these interactions helps researchers predict the pharmacokinetic behavior of this compound, including its distribution, free concentration in plasma, and potential drug-drug interactions that might occur through competition for binding sites. Strong protein binding typically reduces the free drug concentration available for pharmacological activity but may extend the drug's residence time in the body. [2] [3] These insights are particularly valuable for optimizing dosing regimens and anticipating potential interactions with other drugs that share binding sites on serum albumin.
Based on the current findings, several promising research directions emerge:
The protocols and methodologies outlined in these application notes provide a robust framework for investigating protein-ligand interactions, which can be adapted to study other steroid-protein systems or modified for different classes of pharmaceutical compounds.
Methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one) is a synthetic anabolic-androgenic steroid prohibited by the World Anti-Doping Agency (WADA) due to its potential for performance enhancement and serious health risks, including hepatotoxicity and renal damage. Understanding its metabolic fate, particularly phase II conjugation pathways, is crucial for developing effective detection strategies in doping control. This technical report provides detailed analytical protocols for the characterization and detection of this compound metabolites, with a specific focus on glucuronidation patterns and the notable absence of sulfated metabolites. Based on current research, this compound undergoes extensive phase I metabolism followed predominantly by glucuronide conjugation, while surprisingly no sulfated metabolites have been detected in human excretion studies. These application notes consolidate optimized experimental methodologies for sample preparation, enzymatic hydrolysis, chromatographic separation, and mass spectrometric detection to support forensic and anti-doping laboratories in implementing robust detection protocols for this prohibited substance.
This compound, also known as 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one or 17-methyldrostanolone, is a synthetic steroid characterized by its 17α-methylation which enhances oral bioavailability and resistance to hepatic metabolism. This structural modification, while conferring desirable anabolic properties for potential abuse, also contributes significantly to its hepatic toxicity [1]. The metabolic fate of this compound involves complex biotransformation pathways beginning with phase I modifications followed by phase II conjugation:
Phase I metabolism: Primarily involves reduction of the 3-keto group to form 3α- and 3β-hydroxylated metabolites, alongside hydroxylation at various positions including C2, C12, C16, and C20. The main phase I metabolite is dihydroxythis compound (2α,17α-dimethyl-5α-androstan-3α,17β-diol), which accounts for approximately 80% of the total metabolites excreted in urine [1].
Phase II metabolism: Dominated exclusively by glucuronide conjugation, with no sulfated metabolites detected in human studies. The glucuronidation occurs primarily on the hydroxyl groups introduced during phase I metabolism, facilitating renal excretion of these more hydrophilic compounds [1].
The exclusive preference for glucuronidation over sulfation is unusual among anabolic steroids and may be attributed to steric hindrance from the 2α-methyl group or substrate specificity issues with sulfotransferase enzymes. This distinctive metabolic profile has important implications for developing targeted analytical approaches in doping control programs.
Glucuronidation represents the predominant phase II metabolic pathway for this compound and its phase I metabolites. This conjugation process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to acceptor functional groups (-OH, -COOH, -NH2, -SH) on drug molecules, significantly increasing their water solubility and facilitating renal excretion [2] [3]. The glucuronidation of this compound metabolites occurs specifically on the hydroxyl groups introduced during phase I metabolism, particularly at the 3α-position of reduced metabolites.
Table 1: this compound Phase II Metabolites Profile
| Metabolite Name | Phase I Modification | Conjugation Type | Tissue/Model of Identification | Relative Abundance |
|---|---|---|---|---|
| Dihydrothis compound glucuronide | 3-Keto reduction | Glucuronide | Human urine, HLM, uPA⁺/⁺-SCID mouse | High (≈80% of total metabolites) |
| 2α-Hydroxythis compound glucuronide | C2 hydroxylation | Glucuronide | HLM, uPA⁺/⁺-SCID mouse | Low |
| 6β-Hydroxythis compound glucuronide | C6 hydroxylation | Glucuronide | HLM, uPA⁺/⁺-SCID mouse | Medium |
| 16β-Hydroxythis compound glucuronide | C16 hydroxylation | Glucuronide | HLM, uPA⁺/⁺-SCID mouse | Low |
The glucuronide conjugates of this compound metabolites are predominantly excreted in urine, with dihydrothis compound glucuronide representing the most abundant metabolite form [1]. This metabolite is excreted in quantities approximately five times greater than the parent compound, making it the primary target for doping control analyses. The glucuronidation process occurs primarily in the liver but may also occur in intestinal tissues, contributing to first-pass metabolism following oral administration.
Contrary to many other anabolic steroids, This compound demonstrates no detectable sulfation in phase II metabolism based on current analytical data [1]. Sulfation, catalyzed by sulfotransferase (SULT) enzymes using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, typically competes with glucuronidation for substrates with hydroxyl groups [3] [4]. The complete absence of sulfated metabolites suggests:
This singular conjugation pathway simplifies analytical approaches for this compound detection, as laboratories can focus exclusively on glucuronidated metabolites without concern for sulfated counterparts.
Sample preparation is a critical step in the detection of this compound metabolites, as glucuronide conjugates must be hydrolyzed to release the aglycone forms for analysis. The following protocol optimizes the hydrolysis and extraction of this compound metabolites from urine samples:
The efficiency of enzymatic hydrolysis should be validated using quality control samples spiked with reference standards of this compound glucuronides when available.
Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for the detection of this compound metabolites due to its high sensitivity and the availability of comprehensive spectral libraries [1]. The following parameters are recommended:
For liquid chromatography-mass spectrometry (LC-MS/MS) methods, which are increasingly used for direct conjugate analysis:
The complete analytical workflow for this compound metabolite detection involves multiple interconnected steps from sample preparation to data interpretation, with particular emphasis on the glucuronide fraction due to the absence of sulfate conjugates.
Figure 1: Experimental workflow for the analysis of this compound phase II metabolites, highlighting the key steps from sample preparation to data interpretation with both GC-MS and LC-MS/MS pathways.
Comprehensive method validation is essential for producing legally defensible results in doping control and forensic applications. Key validation parameters should include:
Common technical challenges and recommended solutions:
The phase II metabolism of this compound is characterized by exclusive glucuronidation without detectable sulfation, making it unusual among anabolic steroids. The predominant metabolite, dihydrothis compound glucuronide, serves as the primary target for detection in doping control programs. Analytical methods should focus on robust enzymatic hydrolysis protocols followed by GC-MS analysis, with emerging LC-MS/MS techniques offering direct conjugate analysis capabilities. These application notes provide comprehensive methodological guidance for researchers and anti-doping professionals engaged in the detection of this prohibited substance, with emphasis on the distinctive conjugation patterns that differentiate this compound from other anabolic steroids. Future research directions should explore the enzymatic basis for the absence of sulfation and develop reference materials for improved method standardization.
Methasterone (17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one), also known as Superdrol or methyldrostanolone, is a synthetic orally active anabolic-androgenic steroid (AAS) that was never approved for medical use but has been marketed as a "designer steroid" in dietary supplements. [1] [2] Despite its potent anabolic properties (reported to be 400% as anabolic as methyltestosterone with only 20% of the androgenic activity), this compound poses significant health risks, particularly hepatotoxicity that can manifest as cholestasis, jaundice, and severe liver damage. [1] [3] The World Anti-Doping Agency (WADA) prohibits its use in sports, and several cases of liver damage associated with this compound have been documented in the medical literature. [1] [2]
Dihydrothis compound (2α,17α-dimethyl-5α-androstane-3α,17β-diol) has been identified as the primary metabolite of this compound in human studies, with urinary concentrations approximately five times greater than the parent compound after ingestion of a 10 mg this compound supplement. [2] The quantification of this compound and its main metabolite is therefore essential for doping control, forensic analysis, and clinical toxicology. This document presents detailed application notes and experimental protocols for the reliable quantification of this compound and dihydrothis compound in various biological matrices to support researchers and drug development professionals in these fields.
This compound is a synthetic androstane steroid chemically described as 2α,17α-dimethyl-5α-dihydrotestosterone (2α,17α-dimethyl-DHT). [1] The 2α-methyl group enhances oral absorption and prevents rapid inactivation of the steroid by tissue enzymes, while the 17α-methylation confers resistance to hepatic metabolism, significantly increasing its half-life and anabolic potency but also contributing to its pronounced hepatotoxicity. [3] The compound has a molecular formula of C₂₁H₃₄O₂ and a molar mass of 318.501 g·mol⁻¹. [1]
Dihydrothis compound is formed through the reduction of the 3-keto group of this compound to a 3α-hydroxyl group, resulting in a metabolite that retains anabolic activity but with potentially altered receptor binding affinity and pharmacokinetic properties. [3] Recent studies have identified additional metabolites, including hydroxylated forms at positions C2, C12, C16, and C20, which are excreted primarily as glucuronide conjugates. [2] [4]
Table 1: Key Characteristics of this compound and Dihydrothis compound
| Parameter | This compound | Dihydrothis compound |
|---|---|---|
| Chemical Name | 2α,17α-Dimethyl-5α-androstan-17β-ol-3-one | 2α,17α-Dimethyl-5α-androstane-3α,17β-diol |
| Molecular Formula | C₂₁H₃₄O₂ | C₂₁H₃₆O₂ |
| Molecular Weight | 318.501 g·mol⁻¹ | 320.517 g·mol⁻¹ |
| Primary Metabolism | Reduction, hydroxylation | Glucuronidation |
| Toxicological Concerns | Hepatotoxicity, cholestasis, jaundice | Potential contribution to overall toxicity |
| Detection Window | Short-term (days) | Extended (up to 50 days post-administration) |
The metabolic transformation of this compound occurs mainly in the liver, where it undergoes phase I metabolism (reduction and hydroxylation) followed by phase II conjugation (primarily glucuronidation). [2] A recently discovered metabolite, 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one (designated M-M4), has demonstrated an extended detection window of up to 50 days post-administration when measured as a glucuronide conjugate, making it particularly valuable for anti-doping applications. [4]
Figure 1: Metabolic Pathway of this compound in Humans. The diagram illustrates the major metabolic transformations of this compound, culminating in the formation of phase II conjugates that enable extended detection in biological samples.
High-performance liquid chromatography (HPLC) provides a robust analytical platform for the quantification of this compound and its metabolites in biological matrices. The method development process should follow a systematic approach that begins with understanding the physicochemical properties of the analytes and selecting appropriate separation and detection parameters. [5] [6] For this compound and dihydrothis compound, which lack strong ionizable groups, reversed-phase chromatography with UV detection represents a practical choice for routine analysis.
Sample preparation is central to successful HPLC analyses of biological samples. For serum or plasma samples, effective preparation techniques include:
During method development, forced degradation studies should be conducted by subjecting reference standards to acid, base, oxidation, heat, and light stress conditions. These studies help establish the stability-indicating capability of the method and identify potential degradation products that might interfere with quantification. [7]
Table 2: Analytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Definition | Recommended Acceptance Criteria |
|---|---|---|
| Accuracy | Degree of agreement between test result and true value | Recovery of 95-105% for quality control samples |
| Precision | Degree of agreement among individual test results | RSD ≤2% for repeatability, ≤3% for intermediate precision |
| Specificity | Ability to measure analyte unequivocally in presence of components | No interference from blank matrix at analyte retention time |
| Linearity | Ability to obtain results proportional to analyte concentration | Correlation coefficient (r) ≥0.999 |
| Range | Interval between upper and lower analyte concentrations | Concentrations demonstrating acceptable linearity, accuracy, and precision |
| LOD | Lowest concentration that can be detected | Signal-to-noise ratio ≥3:1 |
| LOQ | Lowest concentration that can be quantified with acceptable accuracy and precision | Signal-to-noise ratio ≥10:1, accuracy of 80-120%, precision RSD ≤20% |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters | System suitability criteria met despite variations |
According to ICH Q2(R1) guidelines, method validation should demonstrate that the analytical procedure is suitable for its intended purpose. [8] The parameters listed in Table 2 represent the core validation elements required for chromatographic methods used in quantitative analysis of pharmaceuticals. System suitability tests should be established as part of method validation to ensure that the instrument, reagents, and analytical operation perform satisfactorily as an integrated system. [8] [7]
The Relative Molar Sensitivity (RMS) approach enables accurate quantification without requiring identical reference materials for all analytes, addressing a significant challenge in analytical chemistry. [6] This method uses a certified reference material (CRM) of a non-analyte compound with traceability to the International System of Units (SI) to quantify various analytes based on their response ratios.
Materials and Reagents:
Instrumentation and Conditions:
Sample Preparation Procedure:
RMS Calculation and Quantification:
For comprehensive metabolite profiling and extended detection windows, gas chromatography coupled to Orbitrap high-resolution mass spectrometry (GC-Orbitrap-HRMS) provides exceptional sensitivity and specificity. [4] This approach is particularly valuable for anti-doping applications where long-term detection of this compound use is necessary. The method enables detection at nanogram levels and can identify novel metabolites through nontargeted screening approaches.
Sample Preparation for Urine Analysis:
Instrumental Conditions:
Metabolite identification follows a systematic nontargeted approach comparing post-administration urine samples with pre-administration baseline samples to identify newly formed substances. [4] Data processing includes:
Key metabolites to monitor include:
Figure 2: GC-Orbitrap-HRMS Workflow for this compound Metabolite Profiling. The diagram outlines the comprehensive procedure for sample preparation, analysis, and data processing to identify this compound metabolites in urine with extended detection capabilities.
Quantitative analysis requires careful calculation and interpretation of chromatographic and mass spectrometric data. For HPLC methods, peak area integration should follow consistent rules across all calibration standards and samples. The calibration curve is typically established using linear regression with weighting factors (e.g., 1/x or 1/x²) when concentration ranges span multiple orders of magnitude.
For the RMS approach, the relative molar sensitivity must be precisely determined during method validation and periodically verified using quality control samples. The RMS value should be determined from the average of at least three independent measurements, with a relative standard deviation (RSD) of less than 5% indicating acceptable reproducibility. [6]
For GC-Orbitrap-HRMS data, quantification of metabolites can be performed using the parent compound as a surrogate standard when authentic metabolite standards are unavailable. However, this approach should be clearly documented with appropriate uncertainty estimates.
Positive identification of this compound administration should be based on multiple lines of evidence:
In anti-doping contexts, the extended detection window provided by the M-M4 metabolite (up to 50 days post-administration) is particularly valuable for identifying this compound use long after the parent compound has been cleared from the body. [4]
Method reliability should be ensured through comprehensive quality control procedures:
The two methods presented offer complementary advantages for different application scenarios. The HPLC-based approach provides a cost-effective solution for clinical and routine testing laboratories, with adequate sensitivity for therapeutic drug monitoring and clinical toxicology applications. The RMS quantification method addresses the challenge of limited reference material availability, enabling accurate quantification even without identical analyte standards. [6]
In contrast, the GC-Orbitrap-HRMS method offers superior sensitivity and specificity for anti-doping and forensic applications, with the ability to detect this compound use for extended periods after administration. [4] The nontargeted screening capability also allows for the discovery of previously unknown metabolites, enhancing the method's long-term utility.
Several important limitations should be considered when implementing these methods:
Emerging approaches in this compound analysis include:
Methasterone (Superdrol) is a potent oral anabolic-androgenic steroid with a high risk of hepatotoxicity, primarily due to its 17α-alkylated structure, which allows it to survive first-pass metabolism but also makes it highly toxic to the liver [1] [2] [3].
The table below summarizes the key mechanisms involved:
| Mechanism | Description & Impact |
|---|---|
| Structural Hepatotoxicity [1] | The 17α-methyl group prevents rapid hepatic inactivation, causing significant strain; approximately one-sixth of the parent compound remains unmetabolized, indicating substantial hepatic stress. |
| Enzyme Inhibition [1] | Potently inhibits the enzyme 3-oxo-5β-steroid-Δ4-dehydrogenase (AKR1D1), which is critical for bile acid synthesis and steroid clearance. This inhibition can lead to intrahepatic cholestasis. |
| Reactive Metabolite Formation [4] | Metabolism generates reactive intermediates that cause oxidative stress, potentially leading to membrane damage, protein dysfunction, and hepatocellular necrosis. |
The following diagram illustrates the primary hepatotoxicity pathways:
Liver injury typically presents with a mixed or cholestatic pattern. Clinical symptoms are often non-specific but can progress to severe jaundice [5] [6].
Key Diagnostic & Causality Tools:
FDA-Recommended Stopping Rules: Adhere to these guidelines during preclinical or clinical trials to prevent severe hepatotoxicity [7]:
The cornerstone of managing Drug-Induced Liver Injury (DILI) is prompt cessation of the offending agent [7] [5]. The following table outlines the general management principles.
| Action | Protocol Details & Rationale |
|---|---|
| 1. Drug Discontinuation | Immediately suspend this compound upon suspicion of DILI. This is the most critical step to prevent progression to acute liver failure [7]. |
| 2. Symptomatic & Supportive Care | Manage symptoms like pruritus (from cholestasis), nausea, and abdominal pain. No specific antidote exists for this compound toxicity [5]. |
| 3. Pharmacological Intervention | N-acetylcysteine (NAC) may be considered, as it has shown benefit in some non-acetaminophen DILI cases. Corticosteroids can be used if an autoimmune or hypersensitivity component is suspected [7]. |
| 4. Specialist Referral | Urgently refer patients with signs of acute liver failure (e.g., coagulopathy, encephalopathy) to a liver transplant center [7]. |
The primary challenges in identifying methasterone's Phase II metabolites stem from low abundance in urine, structural diversity of novel long-term metabolites, and the need for specialized hydrolysis and instrumentation to detect them [1] [2] [3].
| Challenge | Impact on Elucidation | Recommended Solution |
|---|---|---|
| Low Abundance of Phase II Metabolites [1] | Difficult to detect with standard assays; requires highly sensitive instrumentation | Use GC-Orbitrap-HRMS for high-resolution, full-scan screening at nanogram levels [1] [2] |
| Prolonged Detection requires Novel Marker Identification [2] [3] | Traditional metabolite targets have short detection windows | Target newly identified sulfated and glucuronidated conjugates of long-term metabolites like M-M4 [2] [3] |
| Structural Complexity of Reductive & Isomerized Metabolites [4] [3] | Difficult to distinguish isomeric structures and stereochemistry | Combine enzymatic hydrolysis, MS/MS fragmentation studies, and synthesized analytical standards for confirmation [1] [3] |
A key strategy is targeting novel, long-detectability metabolites. The this compound metabolite M-M4 (18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one) is detectable as a glucuronide conjugate for up to 50 days post-administration, making it a crucial target for extended detection windows [2].
The following diagram outlines a general workflow for identifying Phase II metabolites, synthesizing methods from recent anti-doping research [1] [2]:
This workflow is adapted from methodologies used in recent studies on this compound [1] [2].
Sample Preparation & Fractionation
Enzymatic Hydrolysis of Conjugates
GC-Orbitrap-HRMS Analysis
Data Processing & Structure Elucidation
Q1: What are the most promising long-term metabolites of this compound to target? A1: The most promising novel long-term marker is M-M4 (18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one), which is detectable as a glucuronide conjugate for up to 50 days [2]. Other valuable targets include metabolites with a 17,17-dimethyl-18-nor-Δ13 structure, which have been identified as long-standing metabolites for other 17α-methyl steroids and are likely relevant for this compound [3].
Q2: Why is it crucial to analyze the sulfate fraction separately? A2: Specific, long-detectable metabolites are predominantly excreted as sulfate conjugates [3]. Analyzing the sulfate fraction separately avoids missing these important biomarkers that might be overlooked if only the glucuronide fraction is targeted.
Q3: Our lab does not have GC-Orbitrap-HRMS. What are viable alternatives? A3: While GC-Orbitrap-HRMS provides superior resolution, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly viable alternative. The key is to operate in a targeted mode (MRM) once the specific mass transitions for the novel metabolites have been established, allowing for highly sensitive and selective detection [3].
1. What are the most common types of interference in LC-MS/MS for compounds like methasterone? Interference in LC-MS/MS can be broadly categorized. For a steroid like this compound, the primary concerns are:
2. How can I quickly diagnose ionization suppression or enhancement? The post-column infusion experiment is a qualitative but highly effective way to visualize matrix effects [1].
3. What is the best internal standard for this compound to correct for interference? A stable isotope-labeled internal standard (SIL-IS) is the gold standard. The ideal SIL-IS for this compound would be labeled with non-exchangeable isotopes (e.g., ¹³C, ¹⁵N) to ensure it co-elutes chromatographically with the analyte and experiences identical matrix effects, providing reliable correction [1]. Deuterated analogs can sometimes exhibit slightly different retention times, reducing their effectiveness [1].
Signal suppression, enhancement, or interference from metabolites can compromise data accuracy.
Objective: Identify and mitigate ionization interference to ensure accurate quantification of this compound.
Experimental Protocol: A Stepwise Dilution Assay [2] This method helps predict the potential for signal interference between a drug and its metabolites.
Resolution Strategies: If interference is confirmed, employ the following strategies, which can be used in combination:
| Strategy | Principle | Implementation |
|---|---|---|
| Chromatographic Separation | Physically separate this compound from interferents to prevent simultaneous ionization [1] [2]. | Optimize the LC gradient, change the column (e.g., different C18, phenyl, or HILIC), or adjust mobile phase pH. |
| Sample Dilution | Reduces the absolute amount of interferents entering the ion source [2]. | Dilute sample extracts with mobile phase prior to injection. Assess impact on sensitivity and lower limit of quantitation. |
| Stable Isotope-Labeled Internal Standard | Corrects for ionization suppression/enhancement that affects the analyte and IS equally [1] [2]. | Use a ¹³C- or ¹⁵N-labeled this compound IS. Verify that it co-elutes perfectly with the native compound. |
The following diagram illustrates the logical workflow for diagnosing and resolving interference using these strategies:
Deviations in quality control metrics can be early warnings of interference.
Objective: Identify the root cause of QC failures and take corrective action.
Investigation Protocol:
Corrective Actions:
The workflow for this investigation is outlined below:
You can use the following tables to guide your optimization efforts and diagnose common problems.
Table 1: Key Optimization Parameters for Enzymatic Hydrolysis This table outlines the critical factors you need to investigate, with examples from studies on other glucuronides [1].
| Parameter | Influence on Hydrolysis | Experimental Example & Optimal Range |
|---|---|---|
| Enzyme Source | Efficiency is highly dependent on the enzyme source and the specific glucuronide substrate [1]. | In codeine-glucuronide hydrolysis, Limpet enzyme showed >95% conversion, while E. coli lost activity after 1 hour at 60°C [1]. |
| Enzyme Titer (Concentration) | A higher titer increases the rate of hydrolysis, crucial for more resistant substrates [1]. | For codeine-glucuronide, completion in <1 hour required 75 U/µL, whereas temazepam-glucuronide hydrolyzed fully at just 1 U/µL [1]. |
| Incubation Time | Must be optimized in conjunction with enzyme titer and temperature. | For the limpet enzyme on codeine-glucuronide, a specific time point showed >95% conversion; kinetics vary by enzyme and substrate [1]. |
| Incubation Temperature | Affects enzyme activity and stability. 60°C was used in several studies, but optimal temperature may vary by enzyme [1]. | E. coli enzyme showed activity loss after 1 hour at 60°C, suggesting a lower temperature might be needed for stability with this source [1]. |
| pH | The activity of β-glucuronidase (GUS) enzymes is pH-dependent. An appropriate pH must be established for the enzyme used [1]. | The study methods specified adding the enzyme "at an appropriate pH," indicating this is a prerequisite that must be defined for your system [1]. |
Table 2: Frequently Asked Questions & Troubleshooting Guide Use this table to address common experimental issues.
| Question / Issue | Possible Cause | Solution / Guidance |
|---|
| Low hydrolysis yield. | - Incorrect enzyme source for your substrate.
Here is a general methodology for evaluating hydrolysis efficiency, adapted from the literature [1]. You can use this as a baseline and adjust the parameters based on your optimization results.
The diagram below outlines the logical workflow for troubleshooting and optimizing your enzymatic hydrolysis experiment.
Stability studies use standardized storage conditions to understand how a drug product degrades over time. The following table summarizes the standard conditions used in the pharmaceutical industry for stability testing.
| Study Type | Standard Condition | Minimum Time Period Covered at Submission | Application / Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH [1] [2] | 12 months [1] | Simulates recommended storage conditions; establishes shelf life [3] [2]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH [2] | 6 months [1] | Bridges data between accelerated and long-term studies; used for subtropical climates or if significant change occurs at accelerated conditions [2]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH [1] [2] | 6 months [1] | Increases degradation rate to predict stability and identify potential degradation products in a shorter time [3] [2]. |
| Refrigerated | 5°C ± 3°C [1] | 12 months [1] | For products requiring cold storage [2]. |
| Frozen | –20°C ± 5°C [1] | 12 months [1] | For products requiring freezer storage [2]. |
The choice of storage condition should be based on the climatic zone where the product will be used and the properties of the drug substance [1] [2]. For a new molecular entity like methasterone, testing would typically include accelerated and long-term conditions at a minimum.
For reliable stability results, consistent sample preparation and handling are crucial. The following workflow outlines the general process from protocol creation to sample analysis.
What is the purpose of an accelerated stability study? Accelerated studies expose the product to exaggerated storage conditions (e.g., 40°C/75% RH) to rapidly identify degradation products, understand degradation pathways, and provide a preliminary shelf-life estimate. This data is crucial for temporary shelf-life assignment before long-term data is available [3] [2].
What should I do if my stability sample results are Out-of-Trend (OOT) or Out-of-Specification (OOS)? You must immediately inform the Head of QC or a designee and initiate a formal laboratory investigation. The process involves documenting the finding, checking the analytical process for errors, and conducting a root cause analysis to determine if the result is due to an analytical error or true product instability [4].
What constitutes a 'significant change' in a stability study? According to ICH guidelines, a significant change includes:
Q1: What is this compound and why is it tested for? this compound (also known as Superdrol or methyldrostanolone) is a synthetic, orally active anabolic-androgenic steroid that was never approved for medical use. It was sold as a bodybuilding supplement before being identified as a designer steroid and added to the prohibited lists of organizations like the World Anti-Doping Agency (WADA). It is hepatotoxic (toxic to the liver), and several cases of liver damage due to its use have been documented [1]. Testing is crucial in sports and other settings to enforce anti-doping regulations.
Q2: What are the primary causes of false-positive results in drug tests? False-positive results typically occur during the initial immunoassay screening test. In this phase, the test antibodies may cross-react with substances that have a chemical structure similar to the target drug [2]. The table below outlines common categories.
| Cause | Description | Relevant to this compound? |
|---|---|---|
| Cross-reacting Substances | Legal compounds (medications, supplements, foods) that are structurally similar to an illicit drug can be mistakenly flagged by the assay [2]. | Information not specified in search results. |
| Laboratory Error | Sample mishandling, mislabeling, or contamination. | A general risk for all tests. |
| Inadequate Confirmatory Testing | Relying solely on the initial immunoassay without performing a confirmatory test [2]. | A general risk for all tests. |
Q3: Which common substances are known to cause false positives in steroid panels? While the search results do not provide a specific list for anabolic steroids, the principle of cross-reactivity is well-established. The following table lists substances reported to cause false positives in various drug classes, illustrating the potential risk [2].
| Reported Substance | False Positive For |
|---|---|
| Pantoprazole (Protonix) | Tetrahydrocannabinol (THC) [2] |
| Oxaprozin (Daypro) | Benzodiazepines [2] |
| Dronabinol (Marinol) | Cannabinoids [2] |
| Efavirenz (Sustiva) | Cannabinoids [2] |
1. Standard Two-Test Protocol for Confirmatory Analysis Any positive result from an initial screening must always be confirmed with a secondary, more specific test [2].
2. Pre-Test Substance Disclosure Protocol Prior to sample collection, the subject must provide a complete and accurate history of all substances ingested. This should include [2]:
The following diagram illustrates the critical decision pathway for handling a potential positive test result, emphasizing the necessity of confirmatory testing.
Diagram 1: False-Positive Mitigation Workflow. This flowchart outlines the essential steps for verifying an initial positive screening result to rule out false positives.
The following diagram shows the core signaling pathway of the MET receptor, a member of the same broad family as steroid hormone receptors (receptor tyrosine kinases), provided for general scientific context.
Diagram 2: Simplified MET Oncogenic Signaling Pathway. This shows key pathways (RAS-MAPK, PI3K-AKT-mTOR) activated by the MET receptor, promoting cell proliferation, survival, and invasion [3].
Based on the current scientific literature, the specific cross-reactivity data for this compound with common clinical immunoassays has not been published.
A key study on steroid hormone immunoassays notes that "several anabolic steroids may produce clinically significant false positives on the testosterone assay," though interpretation is limited by sparse data for some of these drugs [1]. This compound falls into this category of anabolic steroids with limited empirical data.
To obtain the data you need, you must conduct experimental testing. The following workflow outlines the core steps for a cross-reactivity study, based on standardized guidelines [2].
The calculation for percent cross-reactivity is: % Cross-reactivity = (Measured Apparent Concentration of Target Analyte / Actual Concentration of this compound) × 100 [3].
When empirical data is missing, a 2D molecular similarity analysis can efficiently predict the likelihood of cross-reactivity and help prioritize compounds for testing [4].
The underlying principle is that antibodies may not perfectly distinguish between the target molecule and structurally similar compounds. The table below shows several anabolic steroids confirmed to cross-react with testosterone immunoassays, which are structurally related to this compound [1] [3].
| Compound | Reported Cross-Reactivity in Testosterone Immunoassays |
|---|---|
| Methyltestosterone | Known to produce clinically significant false positives [1]. |
| Danazol | Shows strong cross-reactivity [3]. |
| Norethindrone | May impact immunoassay measurement of testosterone in women [1]. |
You can use chemical fingerprinting software (like Accelrys Discovery Studio or open-source alternatives) to compute the Tanimoto similarity coefficient between this compound and the target analyte (e.g., testosterone). A higher coefficient (closer to 1.0) indicates greater structural similarity and a higher risk of cross-reactivity [4].
Q1: If no data exists, why should I suspect cross-reactivity? this compound is a synthetic derivative of dihydrotestosterone. Its core steroidal structure is very similar to endogenous testosterone and other anabolic steroids that are known to cross-react, creating a high probability of interference [1] [3].
Q2: What is the gold-standard method to confirm the results? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the reference method. It is highly specific and is not susceptible to the same cross-reactivity issues as immunoassays. Any unexpected positive result from an immunoassay should be confirmed with LC-MS/MS [3] [5].
Here are answers to some frequently asked questions that directly address challenges in detecting methasterone metabolites.
Q1: What is a major challenge in detecting this compound metabolites, and are there any newly identified ones that can help?
Q2: What is the recommended method for detecting these metabolites at low concentrations?
Q3: What is a critical step in the sample preparation protocol to ensure no metabolites are missed?
If you are experiencing issues with low signal, use the following guide to diagnose and resolve common problems.
| Issue | Possible Cause | Solution |
|---|---|---|
| Short detection window for target metabolites | Relying on metabolites with short half-lives. | Switch monitoring focus to the long-term metabolite M-M4 (glucuronide fraction) [1]. |
| Insufficient metabolite coverage | Analyzing only the free or glucuronide fraction, missing sulfate conjugates. | Implement a comprehensive three-fraction protocol (free, glucuronide, sulfate) for complete profiling [1]. |
| Low signal-to-noise ratio at low concentrations | Limitations of low-resolution MS or inadequate sample preparation. | Adopt GC-Orbitrap-HRMS for superior resolution and sensitivity. Verify sample concentration and clean-up steps [1]. |
| Failure to detect novel/unknown metabolites | Using only targeted analysis methods. | Employ a multiplex nontargeted framework, comparing post-administration samples with a pre-administration baseline to identify newly formed substances [1]. |
For clarity, here is a summarized protocol based on the cited research for detecting low-concentration this compound metabolites.
Objective: To identify and confirm the presence of this compound metabolites, specifically the long-term marker M-M4, in human urine at nanogram levels.
1. Sample Collection & Preparation: * Collect urine samples from subjects pre-administration (baseline) and for multiple days (e.g., up to 50 days) post-administration [1]. * Split the urine samples and process them to separate and hydrolyze the three different fractions: free, glucuronide, and sulfate [1].
2. Instrumental Analysis: * Analyze the processed samples using GC-Orbitrap-HRMS [1]. * Operate the mass spectrometer in full-scan mode with electron ionization (EI) to obtain structural information for unknown identification [1].
3. Data Analysis & Metabolite Identification: * Use a nontargeted framework to compare the post-administration samples against the baseline. * Identify "newly formed" substances not present in the baseline. * Interpret the EI mass spectra to infer the structures of potential metabolites [1].
The logical flow of this experiment is outlined in the following workflow diagram.
The table below consolidates the critical quantitative findings from the recent study for easy reference.
| Parameter | Finding / Specification | Notes / Significance |
|---|---|---|
| Primary Drug | This compound | Anabolic Androgenic Steroid [1]. |
| Novel Metabolite | M-M4 (18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one) | Identified as a glucuronide conjugate [1]. |
| Detection Window | Up to 50 days post-administration | Provides a significantly extended period for proof of violation [1]. |
| Detection Level | Nanogram level | Highlights method sensitivity [1]. |
| Recommended Instrument | GC-Orbitrap-HRMS | Chosen for high resolution and accurate mass measurement [1]. |
All chromatographic techniques share a common principle of separating components between a stationary phase and a mobile phase [1]. The separation of isomers, which have identical molecular formulas but different spatial arrangements, relies on subtle differences in their interaction with the stationary phase [2] [3].
The table below summarizes the core techniques relevant to method development.
| Technique | Principle of Separation | Common Stationary Phases | Typical Uses in Isomer Separation |
|---|---|---|---|
| HPLC/UHPLC [4] [1] | Adsorption or partition between liquid mobile phase and solid/liquid stationary phase. | Silica gel, C18, phenyl-based phases [5] [1] | High-resolution analytical and preparative separation of a wide range of isomers [4]. |
| SFC [4] [2] [3] | Uses supercritical CO₂ as mobile phase; separation based on compound solubility and interaction with stationary phase. | Chiral selectors (e.g., for enantiomers), proprietary phases [4] [2]. | Purification of stereoisomers (e.g., methionine sulfoxide); often faster and with less solvent than HPLC [2] [3]. |
| TLC [1] | Capillary action moves mobile phase through solid adsorbent. | Silica gel, alumina [1] | Rapid, low-cost initial screening of a mixture to determine the number of components via Rf value [1]. |
| Preparative Chromatography [4] [6] | Scalable version of HPLC/SFC using larger columns. | Same as analytical HPLC/SFC, but in larger formats [4]. | Isolation of pure isomers (enantiomers) in milligram to gram quantities for further analysis or testing [6]. |
Here are solutions to frequently encountered problems during method development, based on the search results.
| Challenge | Possible Cause | Solution & Technique |
|---|---|---|
| Poor resolution with gradient elution | Gradient is too steep, not allowing sufficient time for separation at the optimal solvent strength. | Incorporate an isocratic hold at a lower organic phase ratio at the beginning of the method. This allows components to migrate more slowly and separate before elution [5]. |
| Inadequate resolution & broad peaks under isocratic conditions | The organic phase ratio is too low, leading to excessive retention and band broadening. | Use a combined approach: start with an isocratic segment at low organic ratio for separation, then apply a shallow gradient to improve peak shape and accelerate elution [5]. |
| Difficulty separating stereoisomers (diastereomers) | Standard reverse-phase columns lack the chiral selectivity needed to distinguish mirror-image molecules. | Use a chiral stationary phase specifically designed for enantiomer separation via SFC or HPLC [4] [2] [6]. |
| Need for high-purity isolation of isomers | Analytical methods are not scalable, or the isolated compound is not pure enough for further use. | Switch to preparative-scale chromatography (HPLC or SFC) with a chiral column to isolate single isomers in high purity (>99%) [2] [6] [3]. |
The following diagram illustrates a logical workflow for developing a chromatographic method to separate isomers, integrating the techniques and troubleshooting tips mentioned.
A study on separating methionine sulfoxide diastereomers highlights a powerful technique applicable to challenging separations:
The table below summarizes the key metabolic and pharmacokinetic parameters of methyltestosterone identified in the search results.
| Parameter | Findings for Methyltestosterone |
|---|---|
| Primary Metabolic Reactions | Hydroxylation at positions C2, C4, and C6 to form metabolites like 6-hydroxymethyltestosterone and 4-hydroxymethyltestosterone (oxymesterone) [1]. |
| Key Enzymes Involved | Cytochrome P450 (CYP) enzymes [1]. |
| Aromatization | Not aromatized to estrogens. Instead, acts as a competitive inhibitor of the aromatase enzyme [2]. |
| 5α-Reductase Interaction | Acts as an inhibitor of the 5α-reductase enzyme [3]. |
| Oral Bioavailability | ~70% (data from rainbow trout) [4]. |
| Elimination Half-Life | Approximately 150 minutes (~2.5–3 hours) [5]. |
| Protein Binding | 98% [5]. |
The data in the previous table was derived using the following experimental techniques:
Based on the available data, the following diagram illustrates the key metabolic interactions of methyltestosterone.
The information presented is solely for methyltestosterone. A full comparative guide cannot be completed due to the absence of data on methasterone in the search results. To proceed:
| Feature | Methasterone (Superdrol) | Metandienone (Dianabol) |
|---|---|---|
| Core Structure | 2α,17α-Dimethyl-5α-dihydrotestosterone (DHT derivative) [1] | 17α-Methyl-δ1-testosterone (Testosterone derivative) [2] |
| Key Long-Term Metabolite(s) | 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one (M-M4) [3] | 17β-hydroxymethyl-17α-methyl-18-nor-androsta-1,4,13-trien-3-one [4] [2] |
| Other Relevant Metabolites | 2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol (MTS-M3, novel in vitro) [5] | 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol (for methyltestosterone, a close analog) [6] [4] |
| Reported Detection Window | Up to 50 days post-administration for M-M4 (glucuronide conjugate) [3] | Significantly prolonged detection; specific duration for the 18-nor metabolite is established in anti-doping practice [7] [4] |
| Metabolic Pathways | Diverse, including hydroxylation, A-ring reduction, and D-ring rearrangement to form 18-nor-13-ene structures [3] [5] | D-ring rearrangement to form 18-nor-13-ene structures, A-ring reduction [6] [4] |
The identification of these long-term metabolites relies on advanced mass spectrometry techniques, with sample preparation and data analysis workflows outlined below.
The metabolism of 17α-methyl steroids like this compound and metandienone is complex. The diagram below illustrates the key metabolic transformations that produce long-term detection markers.
Contemporary strategy moves away from simple observational studies and towards understanding the precise biochemical mechanisms of toxicity. The core of this approach involves using in vitro human-relevant models (like human hepatoma HepG2 cells) and untargeted mass spectrometry-based metabolomics to identify specific metabolic patterns, or "signatures," associated with liver injury [1] [2].
The table below summarizes the key experimental protocols used in these advanced studies.
| Protocol Component | Standardized Methodology |
|---|---|
| In Vitro Model | HepG2 cells (human hepatoma cell line) [2]. |
| Dosing Strategy | Multiple concentrations (e.g., 1, 10, 100, 1000 µM) and specific time points (e.g., 24 hours) to capture concentration-dependent effects [2]. |
| Metabolite Extraction | Solvent-based extraction (e.g., methanol/acetonitrile/water) to quench metabolism and extract intracellular metabolites [1]. |
| Data Acquisition | Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC–MS) for untargeted analysis of hundreds of metabolites [2]. |
| Data Analysis | Bioinformatics and statistical modeling to identify significantly altered metabolic pathways and define a "Toxicity Index" for each compound [2]. |
While direct data on methasterone is unavailable, the search results provide information on the hepatotoxicity of other anabolic compounds, including a 17α-methylated steroid (methyltestosterone) and newer selective androgen receptor modulators (SARMs) like RAD-140. This illustrates the context in which this compound's toxicity would be evaluated.
| Compound | Class | Reported Hepatotoxicity & Key Mechanisms |
|---|---|---|
| Methyltestosterone | 17α-methylated AAS [3] | Known risk of liver damage, including cholestatic jaundice and potential for peliosis hepatis and hepatic tumors [3]. |
| Oxymetholone | 17α-alkylated AAS [4] | Cholestatic jaundice is a major adverse effect; also associated with peliosis hepatis and hepatic tumors [4]. |
| RAD-140 (SARM) | Selective Androgen Receptor Modulator [5] | Case reports of severe cholestatic hepatitis and bland cholestasis; mechanism may be idiosyncratic or related to bile acid transport disruption [5]. |
Based on the research framework, hepatotoxicity is not a single event but a cascade involving interconnected mechanisms. The diagram below synthesizes the key pathways involved in drug-induced liver injury (DILI) as described in the metabolomics literature [2].
For professionals in drug development, the current paradigm in hepatotoxicity assessment offers several key advantages:
The following table consolidates key experimental data on methasterone and its metabolites from recent research, providing a clear comparison of their detection windows and analytical relevance.
| Compound Name | Type | Reported Detection Time | Key Analytical Method | Study Model |
|---|---|---|---|---|
| This compound (Parent) | Parent Compound | ~3-4 days [1] | LC-QTOF-MS, GC-MS | Human Urine [1] |
| Dihydrothis compound (M1/G1) | Phase I Metabolite / Glucuronide | Shorter than other metabolites [1] | LC-QTOF-MS, GC-MS | Human Urine [1] |
| G2 (18-nor-17β-hydroxymethyl-2α,17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide) | Glucuronide Conjugate | Up to 10 days [2] [1] | LC-QTOF-MS | Human Urine [2] [1] |
| MTS-M3 (2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol) | Phase I Metabolite (Tetrol) | Characterized as a novel metabolite [3] | GC-Orbitrap-HRMS | Human Liver S9 Fraction In Vitro [3] |
To ensure reproducibility and provide insight into the methodologies generating the above data, here are detailed protocols for the key experiments cited.
This protocol is adapted from the 2016 study that identified the long-term biomarker G2 [1].
This protocol outlines the 2025 study that characterized novel metabolites like MTS-M3 using an in vitro model [3].
The extended detection window is a direct result of this compound's complex biotransformation. The parent compound is rapidly processed into a variety of metabolites, some of which are excreted over a much longer period. The following diagram illustrates the metabolic pathway and the associated analytical workflow for detecting these compounds.
Based on the current research, here are the key takeaways for your comparison guide:
The table below summarizes two pivotal studies that identified this compound metabolites and are central to developing reference standards.
| Study Model / Organism | Identified Metabolites (Key Metabolites in Bold) | Primary Analytical Techniques | Implications for Reference Standards |
|---|---|---|---|
| Human Liver S9 Fractions (in vitro model) [1] | Five metabolites total, including MTS-M3 (2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol) [1] | GC-Orbitrap-HRMS [1] | Confirms a human-specific, long-term detectable metabolite (MTS-M3) crucial for creating certified reference material (CRM) for anti-doping labs [1]. |
| Cunninghamella blakesleeana & Macrophomina phaseolina (Fungal transformation) [2] | Six transformed products, including new compounds 2, 3, 4, 5, and 7 (e.g., 6β,7β,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one) [2] | NMR, HREI-MS, IR [2] | Provides a source for novel, structurally elucidated metabolites that can be biosynthesized for use as preliminary reference materials in early research stages [2]. |
For a comprehensive validation of novel metabolites like MTS-M3, the following workflow integrates the key steps from recent research. This protocol is vital for confirming the identity, detectability, and longevity of a metabolite, which determines its suitability as a reference standard.
Workflow Steps Explained:
For complex scenarios involving structural isomers, Ion Mobility-Mass Spectrometry (IM-MS) can be used alongside GC-Orbitrap-HRMS. IM-MS separates ions based on their size, shape, and charge in the gas phase, providing an orthogonal Collision Cross Section (CCS) value. This value serves as an additional, highly reproducible identifier, increasing confidence in distinguishing between metabolites with identical mass but different structures [3].
A recent 2025 study provides a detailed analysis of the binding interaction between this compound and Bovine Serum Albumin (BSA) [1]. The key findings and methodologies from this research are summarized below.
Experimental Techniques Used: The study employed a combination of spectroscopic techniques and computational analysis:
Summary of Key Findings:
| Parameter | Finding for this compound-BSA Interaction |
|---|---|
| Binding Constant (K) | The reaction was found to be spontaneous [1]. |
| Main Interacting Forces | Hydrogen bonding and van der Waals forces [1]. |
| Thermal Stability | BSA was found to be more thermally stable when bound to this compound [1]. |
| Protein Conformation | A slight reduction in alpha-helicity was observed, suggesting conformational changes in BSA to facilitate binding [1]. |
| Binding Site | Molecular docking validated the formation of a stable complex, though the specific site (e.g., Site I or II) was not detailed in the abstract [1]. |
A key finding from the broader literature is that BSA and HSA, while structurally similar, do not always behave identically in binding assays. A 2023 study highlights that BSA does not necessarily affect binding constants in the same way as HSA [2].
Since a direct comparison for this compound is not available, here are the established experimental protocols you can use to conduct this research or evaluate future studies. The general workflow for such a comparative study can be visualized as follows:
The table below details the methodologies referenced in the workflow diagram.
| Method | Key Measurement | Protocol Overview | Reference / Application |
|---|---|---|---|
| Equilibrium Binding | Affinity (Kd), binding spontaneity, thermodynamic forces (e.g., hydrogen bonding, van der Waals) [1] [3]. | Incubate ligand (e.g., this compound) with protein across a range of concentrations at equilibrium. Measure free vs. bound ligand without disturbing equilibrium (e.g., via spectroscopy) [3]. | Used to study this compound-BSA binding [1]. |
| Rapid Equilibrium Dialysis (RED) & Solid-Phase Microextraction (BioSPME) | Unbound drug fraction (Fu) in plasma or buffer [4]. | Separate free ligand from protein-bound ligand using a membrane (RED) or a coated fiber (BioSPME). Quantify free ligand concentration, often with LC-MS/MS [4]. | High-throughput method for plasma protein binding studies; faster than traditional dialysis [4]. |
| Native Mass Spectrometry (ESI-MS) | Binding stoichiometry (e.g., 1:1 ratio), protein-ligand complex mass, changes in charge states [5]. | Introduce protein-ligand mixture in a volatile buffer (e.g., ammonium acetate) to a mass spectrometer under "soft" ionization conditions to preserve non-covalent complexes [5]. | Used to confirm 1:1 stoichiometry for flavonoid-BSA/HSA complexes [5]. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (association rate kon, dissociation rate koff) and affinity (KD=koff/kon) [6]. | Immobilize one binding partner (e.g., HSA/BSA) on a sensor chip. Flow the other partner (e.g., ligand) over the surface and monitor binding in real-time [6]. | Ideal for comparing kinetic parameters between different proteins [2] [6]. |
To fill the identified knowledge gap, future research on this compound should focus on:
Table 1: Model Systems and Key Metabolic Findings
| Model System | Key Metabolites Identified | Metabolic Pathways Observed | Phase II Metabolism | Primary Research Focus |
|---|---|---|---|---|
| Human Liver Microsomes (in vitro) [1] [2] | This compound, Dihydrothis compound, multiple hydroxylated metabolites (e.g., at C16, C20) [3] [2] | Reduction at C3, hydroxylation at C2, C12, C16, C20 [3] [2] | Glucuronide conjugation of parent drug and hydroxylated metabolites [3] | Initial metabolic pathway identification |
| Human Liver S9 Fractions (in vitro) [2] | Five metabolites, including a novel tetrol (MTS-M3) [2] | Multiple hydroxylation pathways [2] | Glucuronide and sulfate conjugates analyzed [2] | Discovery of novel human metabolites |
| uPA(+/+)-SCID Chimeric Mouse (in vivo) [4] [1] | This compound, Dihydrothis compound, six other metabolites (M1-M6) [1] | Reduction and hydroxylation pathways [1] | Metabolites M1 and M2 exclusively glucuro-conjugated; others also found free [1] | Prediction of human urinary metabolites for doping control |
Table 2: Comparative Analysis of Model Performance
| Performance Metric | Wild-Type Mouse | uPA(+/+)-SCID Chimeric Mouse (Humanized) | Key Implications for Research |
|---|---|---|---|
| Metabolic Relevance to Humans | Limited; exhibits different enzyme activities (e.g., CYP1A1 activity can be 38-170x higher per mRNA unit) [5] | High; expresses robust human CYP enzymes and shows metabolite profiles consistent with human studies [4] [1] | Humanized mouse model is superior for predicting human metabolic pathways. |
| Ethical & Practical Utility | Standard animal model, but direct human translation is limited. | Bypasses ethical constraints of human dosing; suitable for preliminary human metabolism prediction [4] [2] | Enables metabolic studies of prohibited or toxic substances like designer steroids. |
| Primary Application | Basic toxicology and pharmacology studies. | Anti-doping research: identifying unique human urinary metabolites for doping control [4] [1] [2] | Critical for developing detection methods for misused substances. |
Here are the standard methodologies used in the studies cited in the tables, which can serve as a reference for experimental design.
1. In Vitro Metabolism using Human Liver Microsomes/S9 Fractions [1] [2]
2. In Vivo Metabolism using the uPA(+/+)-SCID Chimeric Mouse Model [4] [1]
The following diagram illustrates the logical relationship and workflow between the primary models discussed in this guide.